molecular formula C7H6ClN3 B1427367 2,3-Diamino-6-chlorobenzonitrile CAS No. 548457-80-3

2,3-Diamino-6-chlorobenzonitrile

Numéro de catalogue: B1427367
Numéro CAS: 548457-80-3
Poids moléculaire: 167.59 g/mol
Clé InChI: FJSOJNZXBJCWNZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3-Diamino-6-chlorobenzonitrile is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2,3-diamino-6-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-1-2-6(10)7(11)4(5)3-9/h1-2H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSOJNZXBJCWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548457-80-3
Record name 2,3-diamino-6-chlorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"2,3-Diamino-6-chlorobenzonitrile" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Diamino-6-chlorobenzonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document details the compound's fundamental physicochemical properties, reactivity, and established handling protocols. By synthesizing data from established chemical suppliers and databases, this guide offers field-proven insights into the strategic application of this molecule in synthetic chemistry, with a particular focus on its role as a versatile building block in the creation of complex heterocyclic systems relevant to medicinal chemistry.

Introduction & Significance

This compound (CAS No. 548457-80-3) is a substituted aromatic compound featuring a unique arrangement of functional groups: two adjacent amino groups, a nitrile group, and a chlorine atom. This specific substitution pattern makes it a highly valuable and reactive intermediate in organic synthesis. The interplay between the electron-donating amino groups and the electron-withdrawing nitrile and chloro groups creates a nuanced electronic landscape on the benzene ring, enabling a variety of regioselective reactions.

For drug development professionals, the primary significance of this molecule lies in its utility as a precursor for synthesizing fused heterocyclic compounds, such as quinoxalines, benzimidazoles, and other nitrogen-containing scaffolds. These structural motifs are prevalent in a wide range of biologically active molecules and approved pharmaceuticals. The strategic placement of the amino groups allows for facile cyclization reactions, while the nitrile and chloro substituents provide additional handles for molecular elaboration and diversification.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource(s)
CAS Number 548457-80-3[1][2][3]
Molecular Formula C₇H₆ClN₃[1][4][5]
Molecular Weight 167.6 g/mol [1][3]
Appearance Gray to brown solid[1]
Boiling Point 407.3 ± 45.0 °C (Predicted)[1]
Density 1.41 ± 0.1 g/cm³ (Predicted)[1]
pKa 1.72 ± 0.10 (Predicted)[1]
Solubility in Water Low solubility, sparingly soluble.[4][4]
Solubility in Organic Solvents Soluble in polar organic solvents such as DMSO and DMF.[4][4]

Causality Insight: The poor water solubility is expected due to the non-polar benzene ring.[4] However, the presence of polar amino and nitrile groups, which can act as hydrogen bond donors and acceptors, facilitates its dissolution in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4]

Synthesis & Reactivity Analysis

While specific, peer-reviewed synthetic procedures for this compound are not widely published, its structure suggests logical retrosynthetic pathways originating from more common dichlorinated or nitro-substituted benzonitriles. A plausible approach involves the reduction of a corresponding dinitro or nitro-amino precursor.

Reactivity Profile

The reactivity is dominated by the interplay of its functional groups.

  • Amino Groups (-NH₂): The two vicinal amino groups are the primary centers of nucleophilicity. They are poised for condensation reactions with 1,2-dicarbonyl compounds to form quinoxaline rings, a cornerstone reaction in heterocyclic chemistry. The relative reactivity of the two amino groups is influenced by the electronic effects of the other substituents. The nitrile group (-CN) is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and reduces the basicity of the amino groups.[6] The amino group at position 3, being meta to the nitrile, is expected to be less electronically deactivated and therefore more nucleophilic than an amino group that is ortho or para.[6]

  • Nitrile Group (-CN): The nitrile group is relatively stable but can undergo hydrolysis to a carboxylic acid or amide under harsh acidic or basic conditions. It can also be reduced to an aminomethyl group. Its primary influence is its strong electron-withdrawing effect, which acidifies the N-H protons of the amino groups and influences the regioselectivity of reactions.[6]

  • Chloro Group (-Cl): The chlorine atom is a site for nucleophilic aromatic substitution (SNAAr). However, the position at C6 is not strongly activated by the nitrile group (which is para to the C3 position). Therefore, forcing conditions (high temperature, strong nucleophile) would likely be required to displace the chloride.

Experimental Protocols & Safe Handling

Protocol: General Purification by Recrystallization

This protocol describes a standard method for purifying solid organic compounds like this compound, assuming a suitable solvent system is identified.

Objective: To remove impurities and obtain the compound in high purity.

Methodology:

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal, if used). This step is crucial to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The solution should become supersaturated, and crystals will begin to form. Cooling further in an ice bath can maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Safety & Handling

Proper handling is essential to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[7] Ensure adequate ventilation, and use in a well-ventilated area.[4][7] Wash hands and any exposed skin thoroughly after handling.[7]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[4] Keep under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • Skin: Wash with plenty of soap and water.[7]

    • Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell.[7]

Applications in Drug Discovery

The primary application of this compound in drug discovery is as a versatile starting material for constructing more complex molecular architectures. Its structure is ideally suited for creating libraries of compounds for high-throughput screening.

The diamine functionality is a classical precursor for:

  • Quinoxalines: Reaction with α-dicarbonyls.

  • Benzimidazoles: Reaction with aldehydes or carboxylic acids (or their derivatives).

These heterocyclic cores are present in numerous therapeutic agents, including kinase inhibitors, antivirals, and anti-cancer drugs. The presence of the chloro and nitrile groups allows for post-cyclization modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions at the chlorine site, or transformation of the nitrile group, further expanding molecular diversity.

References

An In-Depth Technical Guide to 2,3-Diamino-6-chlorobenzonitrile (CAS: 548457-80-3): A Core Building Block for Advanced Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2,3-Diamino-6-chlorobenzonitrile is a highly functionalized aromatic compound that serves as a pivotal intermediate in modern medicinal chemistry and drug development. Its unique arrangement of two adjacent amino groups, a nitrile moiety, and a chlorine atom on a benzene ring offers multiple reactive sites for constructing complex heterocyclic systems. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, safety profile, a plausible synthetic pathway with a step-by-step protocol, and its strategic application in the synthesis of pharmacologically relevant scaffolds.

Core Characteristics: Physicochemical and Safety Data

A thorough understanding of a compound's fundamental properties is the bedrock of its effective and safe application in a laboratory setting. The key data for this compound are summarized below.

Physicochemical Properties

The compound's properties make it suitable for a range of organic reactions, typically involving polar aprotic solvents. Its predicted high boiling point indicates low volatility under standard conditions.

PropertyValueSource(s)
CAS Number 548457-80-3[1][2][3]
Molecular Formula C₇H₆ClN₃[1][4]
Molecular Weight 167.60 g/mol [1][4]
IUPAC Name This compound
Appearance Expected to be a solid (powder or crystals)[3]
Boiling Point 407.3 ± 45.0 °C (Predicted)[1]
Density 1.41 ± 0.1 g/cm³ (Predicted)[1]
Storage Conditions Store in a cool, dry, dark place under an inert atmosphere (e.g., 2-8°C) for long-term stability.[3][5]
Safety and Handling

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment using appropriate personal protective equipment (PPE).

CategoryInformationSource(s)
Signal Word Warning
GHS Pictograms GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.
Key Precautionary Measures P261: Avoid breathing dust.P280: Wear protective gloves, eye protection, and face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[5]

Synthesis and Purification: A Plausible Workflow

While specific proprietary synthesis routes may vary, a logical and chemically sound pathway can be proposed based on established organic chemistry principles for related benzonitriles. The following multi-step synthesis starts from the commercially available 2,6-dichlorobenzonitrile, demonstrating a practical approach to accessing the target molecule.

Proposed Synthetic Pathway

The causality behind this proposed route lies in the strategic manipulation of directing groups and reaction types:

  • Electrophilic Nitration: A nitro group is introduced. Its strong electron-withdrawing nature is crucial for activating the ring for the subsequent nucleophilic substitution.

  • Nucleophilic Aromatic Substitution (SₙAr): The newly installed nitro group, along with the existing cyano group, activates the ortho/para positions, making the chlorine at C2 susceptible to displacement by an amine.

  • Chemoselective Reduction: The nitro group is selectively reduced to an amine, yielding the final 1,2-diamine product without affecting the nitrile or chloro groups.

G cluster_0 Proposed Synthesis of this compound A 2,6-Dichlorobenzonitrile B 2,6-Dichloro-3-nitrobenzonitrile A->B Step 1: Nitration (HNO₃ / H₂SO₄) C 2-Amino-6-chloro-3-nitrobenzonitrile B->C Step 2: SₙAr (NH₃, DMSO) D This compound (Target Compound) C->D Step 3: Reduction (SnCl₂ / HCl or H₂/Pd-C)

Caption: A proposed three-step synthesis workflow.

Experimental Protocol (Hypothetical)

This protocol is illustrative and requires optimization and validation in a laboratory setting.

Step 1: Nitration of 2,6-Dichlorobenzonitrile

  • Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask to 0°C using an ice bath.

  • Reagents: Cautiously add fuming sulfuric acid (H₂SO₄, 3 equivalents) to the flask.

  • Addition: Slowly add 2,6-dichlorobenzonitrile (1 equivalent) portion-wise, ensuring the temperature remains below 10°C.

  • Nitration: Add a mixture of fuming nitric acid (HNO₃, 1.1 equivalents) and sulfuric acid dropwise from the dropping funnel, maintaining the temperature at 0-5°C. The choice of fuming acids is to drive the reaction to completion for this deactivated ring system.

  • Reaction: Stir at 0-5°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried to yield crude 2,6-dichloro-3-nitrobenzonitrile.

Step 2: Amination via SₙAr

  • Setup: In a sealed pressure vessel equipped with a stirrer, dissolve the crude product from Step 1 in a polar aprotic solvent like DMSO.

  • Reaction: Cool the solution and bubble anhydrous ammonia (NH₃) gas through it, or add a solution of ammonia in DMSO. Seal the vessel.

  • Heating: Heat the mixture to 80-100°C. The elevated temperature is necessary to overcome the activation energy for the SₙAr reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the vessel, and pour the contents into water. The product, 2-amino-6-chloro-3-nitrobenzonitrile, will precipitate. Collect the solid by filtration, wash with water, and dry.

Step 3: Reduction of the Nitro Group

  • Setup: Suspend the nitro-amino compound from Step 2 in ethanol or concentrated HCl in a round-bottom flask.

  • Reagent Addition: Add tin(II) chloride (SnCl₂, 4-5 equivalents) portion-wise. The reaction is exothermic and may require cooling to control. SnCl₂ is a classic and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like nitriles.

  • Reaction: Heat the mixture to reflux (around 70-80°C) for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Workup: Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution to pH 8-9. This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry multiple times with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel to achieve high purity.

Spectroscopic Characterization Profile (Predicted)

Structural confirmation is paramount. Based on the compound's structure, the following spectral data can be predicted.

  • ¹H NMR (in DMSO-d₆):

    • Two aromatic protons would appear as doublets in the ~6.5-7.5 ppm region, coupled to each other.

    • The two amino (-NH₂) groups would likely appear as two distinct broad singlets, as their chemical environments are different. The C3-NH₂ protons might be in the ~5.0-5.5 ppm range, while the C2-NH₂ protons could be shifted further, integrating to 2H each.

  • ¹³C NMR (in DMSO-d₆):

    • Seven distinct carbon signals are expected.

    • The nitrile carbon (C≡N) would appear downfield, around 115-120 ppm.

    • Six aromatic carbon signals would be present, with those bonded to the electronegative N, and Cl atoms appearing at characteristic chemical shifts.

  • FT-IR (KBr Pellet):

    • Two distinct N-H stretching bands for the primary amines in the 3200-3500 cm⁻¹ region.

    • A sharp, medium-intensity C≡N stretch around 2220-2240 cm⁻¹.

    • Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

    • A C-Cl stretching band in the 1000-1100 cm⁻¹ region.

  • Mass Spectrometry (EI or ESI):

    • The molecular ion peak (M⁺) would be observed at m/z ≈ 167.

    • A characteristic isotopic peak (M+2) at m/z ≈ 169 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

Utility in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold for building molecules of therapeutic interest. The vicinal (1,2-position) diamine functionality is a classic precursor for the synthesis of various fused heterocyclic systems.

Role as a Heterocyclic Precursor

The adjacent amino groups can readily undergo condensation reactions with 1,2-dicarbonyl compounds, phosgene analogues, or carboxylic acid derivatives to form stable five- or six-membered rings. This strategy is a cornerstone of combinatorial chemistry and library synthesis for drug screening. For example, reaction with an α-diketone will yield a substituted quinoxaline, a scaffold found in numerous kinase inhibitors and other targeted therapies.

Conceptual Application Workflow

The diagram below illustrates the strategic value of this intermediate. It serves as the starting point for creating a library of complex heterocyclic compounds, which can then be screened for biological activity against therapeutic targets like protein kinases.

G cluster_workflow Drug Discovery Application Workflow Intermediate This compound (Core Scaffold) Reaction Cyclocondensation (e.g., with α-diketones) Intermediate->Reaction Library Library of Heterocyclic Compounds (e.g., Quinoxalines) Reaction->Library Screening High-Throughput Screening Library->Screening Target Therapeutic Target (e.g., Protein Kinase) Screening->Target Assay Hit Hit Compound Identified Screening->Hit Lead Lead Optimization Hit->Lead

Caption: From intermediate to drug lead.

Conclusion

This compound (CAS 548457-80-3) is more than just a chemical; it is a strategic tool for innovation in pharmaceutical research. Its dense functionalization provides a robust platform for generating molecular diversity, enabling the rapid assembly of complex heterocyclic structures central to many modern therapeutics. By understanding its properties, synthesis, and reactive potential, researchers can leverage this powerful intermediate to accelerate the discovery and development of next-generation medicines.

References

A Comprehensive Technical Guide to 2,3-Diamino-6-chlorobenzonitrile: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular scaffolds is paramount to the successful design of novel therapeutic agents. Among the myriad of heterocyclic and aromatic building blocks, benzonitrile derivatives have emerged as a privileged class of compounds, owing to their unique electronic properties and versatile reactivity. This guide provides an in-depth technical overview of a specific, highly functionalized benzonitrile derivative: 2,3-Diamino-6-chlorobenzonitrile.

This compound, with its vicinal diamino groups, an electron-withdrawing nitrile moiety, and a strategically placed chlorine atom, presents a unique combination of functionalities that make it an attractive starting material for the synthesis of complex molecular architectures. Its potential as a precursor for kinase inhibitors, antivirals, and other targeted therapies warrants a detailed examination of its physicochemical properties, synthesis, and handling protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate its effective use in the laboratory.

Core Molecular Attributes

The foundational step in the utilization of any chemical compound is a thorough understanding of its fundamental molecular and physical properties. These attributes not only confirm the identity and purity of the substance but also dictate its behavior in various chemical transformations and biological assays.

Molecular Formula and Weight

The chemical identity of this compound is defined by its elemental composition and the precise arrangement of its atoms.

  • Molecular Formula: C₇H₆ClN₃[1][2][3][4]

  • Molecular Weight: 167.596 g/mol [1][5]

  • Exact Mass: 167.025 g/mol [1]

The presence of nitrogen and chlorine atoms in the structure contributes to its specific polarity and reactivity, which are key to its utility as a synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for predicting its solubility, stability, and suitability for various experimental conditions.

PropertyValueSource
Appearance Solid (usually white or off-white powder)[5]
Boiling Point (Predicted) 407.3 ± 45.0 °C[3]
Density (Predicted) 1.41 ± 0.1 g/cm³[3]
Solubility in Water Low solubility[5]
Solubility in Organic Solvents Soluble in DMSO, DMF[5]

The low aqueous solubility is a common characteristic of aromatic compounds and necessitates the use of polar organic solvents for reactions and biological assays.[5] The predicted high boiling point is indicative of a stable solid under standard laboratory conditions.[3]

Synthesis and Purification

The synthesis of functionalized aromatic compounds like this compound often involves multi-step processes that require careful control of reaction conditions to achieve high purity and yield. While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found, a general synthetic strategy can be inferred from related transformations in the chemical literature. A plausible synthetic workflow is outlined below.

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, starting from a more readily available precursor. This workflow is based on common organic chemistry transformations.

Synthetic Workflow Start 2-Chloro-6-nitrobenzonitrile Step1 Reduction of Nitro Group Start->Step1 Intermediate1 2-Amino-6-chlorobenzonitrile Step1->Intermediate1 e.g., Fe/HCl or H₂, Pd/C Step2 Nitration Intermediate1->Step2 Intermediate2 2-Amino-3-nitro-6-chlorobenzonitrile Step2->Intermediate2 HNO₃/H₂SO₄ Step3 Reduction of Nitro Group Intermediate2->Step3 End This compound Step3->End e.g., SnCl₂/HCl or H₂, Pd/C Kinase Inhibition Pathway cluster_0 Kinase Activity Kinase Kinase PhosphorylatedSubstrate Phosphorylated Substrate Kinase->PhosphorylatedSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphorylatedSubstrate->CellularResponse Downstream Signaling ADP ADP Inhibitor Benzonitrile-derived Kinase Inhibitor Inhibitor->Kinase Competitive Binding to ATP Pocket

References

An In-Depth Technical Guide to the Solubility of 2,3-Diamino-6-chlorobenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Solubility Landscape of a Niche Pharmaceutical Intermediate

This document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to confidently assess and utilize the solubility characteristics of 2,3-Diamino-6-chlorobenzonitrile in their research endeavors. We will delve into the theoretical underpinnings of solubility, explore a rational approach to solvent selection, and provide step-by-step procedures for accurate solubility determination.

Part 1: Theoretical Framework and Predictive Analysis

Molecular Structure and its Implications for Solubility

The solubility of a compound is fundamentally dictated by its molecular structure. This compound possesses a multifaceted structure that includes:

  • Aromatic Benzene Ring: This nonpolar core contributes to its solubility in aromatic and other nonpolar solvents.

  • Nitrile Group (-C≡N): This is a strongly polar functional group, capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.[1][2] The presence of the nitrile group can enhance solubility in polar solvents.[2][3]

  • Amino Groups (-NH2): The two amino groups are capable of both donating and accepting hydrogen bonds, significantly increasing the potential for interaction with protic and other polar solvents.

  • Chlorine Atom (-Cl): The electronegative chlorine atom contributes to the molecule's overall polarity.

The interplay of these functional groups results in a molecule with both polar and nonpolar characteristics, suggesting that its solubility will be highly dependent on the specific nature of the solvent.

The Principle of "Like Dissolves Like": A Predictive Tool

The adage "like dissolves like" remains a cornerstone of solubility prediction.[4][5] This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. We can categorize solvents and predict their interaction with this compound as follows:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amino groups of the solute, and their polar nature will interact favorably with the nitrile and chloro groups. A moderate to high solubility is anticipated.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone): These solvents are highly polar and can accept hydrogen bonds, making them excellent candidates for dissolving polar molecules.[6][7][8] Given the multiple polar functional groups on this compound, high solubility is predicted in solvents like DMSO and DMF.[6][9]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar aromatic ring of the solute will have some affinity for these solvents. However, the highly polar amino and nitrile groups will likely limit solubility significantly. Low solubility is expected.

  • Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): These solvents may offer a balance, interacting with both the nonpolar and polar regions of the molecule. Moderate solubility could be achievable.

Predictive Solubility Summary

Based on the structural analysis and the "like dissolves like" principle, a qualitative prediction of solubility for this compound in common organic solvents is presented in the table below. It is crucial to recognize that this is a predictive framework, and empirical verification is essential.

Solvent Solvent Type Predicted Solubility Rationale
MethanolPolar ProticHighHydrogen bonding with amino groups; polar interactions.
EthanolPolar ProticHighSimilar to methanol, with slightly lower polarity.
AcetonePolar AproticModerate to HighStrong dipole-dipole interactions with the nitrile group.
DichloromethaneIntermediate PolarityModerateBalances interactions with polar and nonpolar regions.
Ethyl AcetateIntermediate PolarityModerateBalances interactions with polar and nonpolar regions.
TolueneNonpolar (Aromatic)Low to ModerateAromatic ring interaction, but hindered by polar groups.
HexaneNonpolar (Aliphatic)LowLimited interaction with the nonpolar core.
Dimethylformamide (DMF)Polar AproticVery HighStrong polar interactions and hydrogen bond acceptance.
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighExcellent solvent for a wide array of organic materials.[8][9]

Part 2: Experimental Determination of Solubility

The following section provides detailed protocols for the quantitative determination of the solubility of this compound. It is imperative to adhere to all safety guidelines and wear appropriate personal protective equipment (PPE) when handling this and any other chemical.[10][11][12][13]

Materials and Equipment
  • This compound (CAS: 548457-80-3)[14][15]

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow: A Visual Guide

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh Solute prep_vial Combine in Vial prep_solute->prep_vial prep_solvent Measure Solvent prep_solvent->prep_vial equilibration Shake/Incubate (e.g., 24-48h at 25°C) prep_vial->equilibration centrifuge Centrifuge equilibration->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol for Isothermal Solubility Determination

This protocol describes the shake-flask method, a widely accepted technique for determining equilibrium solubility.[16][17]

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvents. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of the excess solid.

    • Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.

    • Accurately weigh the filtered solution.

  • Gravimetric Analysis (Optional but Recommended):

    • Evaporate the solvent from the weighed, filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, weigh the remaining solid. The solubility can be calculated as the mass of the dissolved solid per mass or volume of the solvent.

  • Chromatographic Analysis (HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Accurately dilute a known volume of the filtered supernatant with the appropriate solvent.

    • Inject the diluted sample into the HPLC system and determine the concentration of the solute from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Acetone25[Experimental Value][Calculated Value]
Dichloromethane25[Experimental Value][Calculated Value]
Ethyl Acetate25[Experimental Value][Calculated Value]
Toluene25[Experimental Value][Calculated Value]
Hexane25[Experimental Value][Calculated Value]
Dimethylformamide (DMF)25[Experimental Value][Calculated Value]
Dimethyl Sulfoxide (DMSO)25[Experimental Value][Calculated Value]

Part 3: Advanced Considerations and Applications

Impact of Temperature on Solubility

The solubility of solids in liquids is generally temperature-dependent. For most organic compounds, solubility increases with increasing temperature. It is often beneficial to determine the solubility of this compound at various temperatures relevant to its intended application (e.g., reaction conditions, crystallization).

pH-Dependent Solubility

The presence of two amino groups suggests that the solubility of this compound in aqueous systems will be highly pH-dependent. In acidic solutions, the amino groups will be protonated, forming cationic species that are likely to be more water-soluble. Conversely, in basic solutions, the compound will remain in its neutral form. While this guide focuses on organic solvents, this property is critical for any downstream processing involving aqueous media.

Conclusion: A Practical Path Forward

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a predictive analysis based on molecular structure with robust experimental protocols, researchers can confidently navigate the solubility landscape of this important pharmaceutical intermediate. The methodologies outlined herein are designed to be both scientifically rigorous and practically applicable, empowering scientists to generate the critical data needed to advance their research and development efforts.

References

Spectroscopic Blueprint of 2,3-Diamino-6-chlorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic signature of 2,3-Diamino-6-chlorobenzonitrile (C₇H₆ClN₃, Molecular Weight: 167.60 g/mol ), a key intermediate in pharmaceutical synthesis. In the absence of extensive publicly available experimental spectra for this specific molecule, this document leverages advanced predictive modeling and comparative analysis with structurally similar compounds to construct a reliable spectroscopic profile. This approach, rooted in established principles of chemical spectroscopy, offers a robust framework for the identification and characterization of this compound in a research and development setting.

Molecular Structure and Spectroscopic Overview

The unique arrangement of functional groups in this compound—two primary amino groups, a nitrile group, and a chlorine atom on a benzene ring—gives rise to a distinct and interpretable spectroscopic fingerprint. Understanding this signature is paramount for confirming synthesis, assessing purity, and elucidating reaction mechanisms.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound offer clear, assignable signals.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the protons of the two amino groups. The chemical shifts are influenced by the electron-donating nature of the amino groups and the electron-withdrawing effects of the nitrile and chlorine substituents.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.3 - 7.5Doublet1HAromatic H
~ 6.8 - 7.0Doublet1HAromatic H
~ 5.0 - 6.0Broad Singlet2H-NH₂
~ 4.0 - 5.0Broad Singlet2H-NH₂

Predicted in DMSO-d₆.

The two aromatic protons are expected to appear as doublets due to coupling with each other. The amino protons will likely appear as broad singlets, a characteristic feature due to quadrupole broadening and potential hydrogen exchange.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The predicted chemical shifts are indicative of the electronic environment of each carbon.

Predicted Chemical Shift (ppm)Assignment
~ 150 - 155C-NH₂
~ 140 - 145C-NH₂
~ 130 - 135Aromatic CH
~ 120 - 125C-Cl
~ 115 - 120Aromatic CH
~ 110 - 115C-CN
~ 95 - 100C-CN

Predicted in DMSO-d₆.

The carbons attached to the nitrogen atoms are expected to be the most deshielded, appearing at the downfield end of the spectrum. The carbon bearing the nitrile group and the carbon attached to the chlorine will also have characteristic chemical shifts.

Experimental Workflow for NMR Spectroscopy

A standard protocol for acquiring NMR spectra involves dissolving approximately 5-10 mg of the sample in a deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube.[1] Tetramethylsilane (TMS) is typically used as an internal standard.[2] For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.[1] For ¹³C NMR, a proton-decoupled pulse sequence is generally used to simplify the spectrum to single lines for each carbon, requiring a greater number of scans.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C≡N, and C-Cl bonds, as well as for the aromatic ring.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, DoubletN-H stretch (primary amine)
~ 2230 - 2210StrongC≡N stretch (nitrile)
1620 - 1580MediumAromatic C=C stretch
1500 - 1400MediumN-H bend (primary amine)
~ 800 - 750StrongC-Cl stretch

The presence of two primary amino groups should give rise to a characteristic doublet in the N-H stretching region. The nitrile group will produce a strong, sharp absorption band. The C-Cl stretch is expected in the fingerprint region. The overall pattern of absorptions in the fingerprint region will be unique to the substitution pattern of the aromatic ring. A study on 2-amino-4-chlorobenzonitrile showed the C≡N stretch at 2211 cm⁻¹ and the N-H stretching bands at 3452 and 3363 cm⁻¹.[3]

Experimental Workflow for IR Spectroscopy

For solid samples, a common method for obtaining an IR spectrum is using a Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.[1] The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

m/zPredicted Identity
167/169[M]⁺ (Molecular Ion)
132[M - Cl]⁺
105[M - Cl - HCN]⁺

The fragmentation of the molecular ion is likely to involve the loss of a chlorine atom and the subsequent loss of hydrogen cyanide (HCN) from the nitrile group. PubChemLite predicts a monoisotopic mass of 167.02502 Da for the parent molecule.[4]

Experimental Workflow for Mass Spectrometry

For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a suitable technique. The sample is injected into the gas chromatograph, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting ions are separated by their mass-to-charge ratio and detected.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesized Product (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Comparative_Analysis Comparative Analysis with Analogs Purity_Assessment->Comparative_Analysis Final_Report Final Characterization Report Comparative_Analysis->Final_Report

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide provides a comprehensive, albeit largely predictive, spectroscopic profile of this compound. By integrating predicted data with established spectroscopic principles and comparative analysis of related structures, a reliable framework for the identification and characterization of this important chemical intermediate is established. The provided methodologies for data acquisition serve as a practical guide for researchers in the field. As experimental data for this compound becomes more widely available, it will be valuable to compare it against the predictions outlined herein to further refine our understanding of its spectroscopic properties.

References

"2,3-Diamino-6-chlorobenzonitrile" storage and handling guidelines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Storage and Handling of 2,3-Diamino-6-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic nitrile that serves as a valuable building block in medicinal chemistry and drug development. Its unique trifunctional structure, featuring amino, chloro, and nitrile moieties, makes it a versatile precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications. However, as with any reactive chemical intermediate, a thorough understanding of its properties and associated hazards is paramount to ensure safe handling and storage, thereby protecting laboratory personnel and maintaining experimental integrity. This guide provides a comprehensive overview of the essential protocols and underlying principles for the safe management of this compound in a research and development setting.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the substance's physical and chemical characteristics. This data informs storage decisions, compatibility assessments, and appropriate emergency responses.

PropertyValueSource
CAS Number 548457-80-3[1][2]
Molecular Formula C₇H₆ClN₃[1][2]
Molecular Weight 167.6 g/mol [1][2]
Appearance Gray to brown solid[1]
Purity Typically ≥95%[2]
Predicted Boiling Point 407.3 ± 45.0 °C[1]
Predicted Density 1.41 ± 0.1 g/cm³[1]
Solubility Low solubility in water; Soluble in polar organic solvents like DMSO and DMF.[3]
Stability Stable under recommended storage conditions.[3]

Hazard Identification and Analysis

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact. A thorough risk assessment must be conducted before any handling activities.

GHS Hazard Statements: [4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Signal Word: Warning[4]

Incompatibilities: To prevent hazardous reactions, this compound must be stored separately from:

  • Strong oxidizing agents[3]

  • Strong acids[3]

  • Strong bases[3]

Contact with strong acids should be particularly avoided as it may liberate toxic gases.

Core Directive: Storage and Handling Protocols

The following protocols are designed to mitigate the risks identified above. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Receiving and Initial Inspection

Upon receipt of this compound, a systematic inspection is crucial to ensure containment has not been compromised during transit.

A Receive Shipment B Inspect Exterior Packaging for Damage A->B C Don Appropriate PPE (Lab Coat, Safety Glasses, Nitrile Gloves) B->C If OK G Quarantine and Report if Damaged/Inconsistent B->G If Damaged D Move to Designated Receiving Area (e.g., Fume Hood) C->D E Inspect Primary Container for Leaks or Damage D->E F Verify Label and SDS Match E->F If OK E->G If Damaged F->G If Mismatch H Log into Chemical Inventory F->H If Match I Transfer to Designated Storage Location H->I A Verify Fume Hood is Operational B Don Full PPE A->B C Retrieve Chemical from Storage B->C D Weigh Solid in Fume Hood C->D E Clean Weighing Area Immediately D->E F Perform Reaction in Closed System if Possible D->F G Return Chemical to Storage F->G H Decontaminate Work Area G->H I Dispose of Contaminated PPE and Waste H->I J Wash Hands Thoroughly I->J

References

Reactivity of the amino groups in "2,3-Diamino-6-chlorobenzonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of Amino Groups in 2,3-Diamino-6-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility is largely dictated by the reactivity of its vicinal amino groups, which can undergo a range of chemical transformations. This in-depth technical guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of these amino groups. We will explore both concerted reactions involving both amino groups to form heterocyclic systems and delve into a predictive analysis for achieving selective mono-functionalization. This guide aims to equip researchers with the foundational knowledge and practical protocols to effectively utilize this valuable chemical intermediate.

Introduction: The Chemical Potential of this compound

Substituted benzonitriles are a critical class of intermediates in the pharmaceutical industry, with the nitrile group serving as a key pharmacophore or a precursor to other functional groups.[1] The presence of two adjacent amino groups in this compound introduces a rich and complex reactivity profile, making it a highly attractive scaffold for the synthesis of a variety of heterocyclic compounds, which are ubiquitous in drug discovery.[2] Understanding the nuances of the reactivity of the individual amino groups is paramount for designing efficient and selective synthetic routes to novel chemical entities. This guide will provide a detailed exploration of these reactivities, grounded in fundamental principles of organic chemistry and supported by analogous examples from the literature.

Structural and Electronic Landscape

The reactivity of the amino groups in this compound is fundamentally governed by the electronic influence of the chloro and cyano substituents on the benzene ring.

  • Inductive and Resonance Effects: Both the chlorine atom and the nitrile group are electron-withdrawing. The chlorine atom exerts a strong inductive effect (-I) and a weaker, deactivating resonance effect (+R). The nitrile group exhibits both a strong inductive (-I) and a strong resonance (-R) effect.

  • Differential Nucleophilicity: These electronic effects have a differential impact on the two amino groups:

    • C2-Amino Group: This amino group is positioned ortho to the strongly electron-withdrawing nitrile group and meta to the chloro group. The proximity to the nitrile group significantly reduces its electron density and, therefore, its nucleophilicity.

    • C3-Amino Group: This amino group is meta to both the nitrile and the chloro groups. While still influenced by their electron-withdrawing nature, the effect is less pronounced compared to the C2-amino group. Consequently, the C3-amino group is predicted to be the more nucleophilic of the two.

  • Intramolecular Hydrogen Bonding: The spatial arrangement of the C2-amino group and the nitrile group allows for the potential formation of an intramolecular hydrogen bond. This interaction can further decrease the availability of the lone pair on the C2-amino nitrogen, reducing its nucleophilicity and basicity.[3][4]

  • Steric Considerations: The C2-amino group is flanked by the chloro group and the C3-amino group, making it more sterically hindered than the C3-amino group.[1] This steric hindrance will further disfavor reactions at the C2 position, especially with bulky reagents.

Table 1: Predicted Reactivity of Amino Groups
Amino Group PositionElectronic EffectsSteric HindrancePredicted Nucleophilicity
C2-NH2 Strongly deactivated by -CN (ortho) and -Cl (meta)HighLow
C3-NH2 Moderately deactivated by -CN (meta) and -Cl (meta)LowHigh

Concerted Reactivity: Synthesis of Fused Heterocyclic Systems

A prominent reaction pathway for ortho-diamino aromatics is their condensation with 1,2-dicarbonyl compounds or their equivalents to form fused heterocyclic systems. In the case of this compound, this leads to the formation of substituted quinoxalines, which are important scaffolds in medicinal chemistry.

concerted_reaction reactant1 This compound intermediate Dihydrophenazine Intermediate reactant1->intermediate Condensation reactant2 1,2-Dicarbonyl Compound reactant2->intermediate product Substituted Quinoxaline intermediate->product Oxidation

Caption: Synthesis of quinoxalines from this compound.

Experimental Protocol 1: Synthesis of a Quinoxaline Derivative

This protocol is adapted from established methods for the synthesis of quinoxalines from o-phenylenediamines.[5][6]

Objective: To synthesize a substituted quinoxaline from this compound and benzil.

Materials:

  • This compound

  • Benzil

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and benzil (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

A Predictive Approach to Selective Mono-Functionalization

While the concerted reactivity of both amino groups is well-established for analogous compounds, achieving selective functionalization of one amino group in the presence of the other presents a significant synthetic challenge. Based on our analysis of the electronic and steric properties, we can propose strategies to favor mono-functionalization at the more reactive C3-amino group.

The key to achieving selectivity lies in exploiting the differential nucleophilicity and steric accessibility of the two amino groups.

selective_functionalization start This compound product Selective Mono-functionalization at C3-Amino Group start->product Favored Pathway condition1 Controlled Stoichiometry (1.0 eq. Reagent) condition2 Low Temperature condition3 Sterically Hindered Reagent

Caption: Key considerations for selective mono-functionalization.

Proposed Protocol 2: Selective Mono-Acylation

This proposed protocol is designed to favor the acylation of the more nucleophilic and less sterically hindered C3-amino group.

Objective: To selectively synthesize 3-acetamido-2-amino-6-chlorobenzonitrile.

Materials:

  • This compound

  • Acetic Anhydride (or Acetyl Chloride)

  • Pyridine (or a non-nucleophilic base like triethylamine)

  • Dichloromethane (anhydrous)

Methodology:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to a low temperature, for instance, -78 °C, using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of acetic anhydride (1.0 eq) in anhydrous dichloromethane dropwise to the cooled solution over a period of 30-60 minutes. The slow addition and low temperature are crucial to control the reactivity and prevent over-reaction.

  • Base: Include a non-nucleophilic base like pyridine (1.1 eq) in the reaction mixture to neutralize the acetic acid byproduct.

  • Monitoring: Monitor the reaction closely by TLC. The goal is to stop the reaction once the starting material is consumed and before significant formation of the di-acylated product is observed.

  • Quenching and Work-up: Quench the reaction by adding cold saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to separate the desired mono-acylated product from unreacted starting material and the di-acylated byproduct.

  • Characterization: The regioselectivity of the acylation can be confirmed using 2D NMR techniques such as NOESY and HMBC to establish the connectivity.[2]

Conclusion

The reactivity of the amino groups in this compound is a tale of two functionalities with distinct electronic and steric environments. While the concerted reaction of both amino groups to form fused heterocyclic systems like quinoxalines is a predictable and high-yielding process, the selective functionalization of one amino group over the other requires a more nuanced approach. By carefully controlling reaction conditions such as stoichiometry, temperature, and the choice of reagents, it is theoretically possible to favor reactions at the more nucleophilic and less sterically hindered C3-amino group. The protocols and predictive models presented in this guide offer a solid foundation for researchers to explore and exploit the rich chemistry of this versatile building block. Further experimental validation of the proposed selective functionalization methods will undoubtedly open new avenues for the synthesis of novel and complex molecules for a wide range of applications.

References

Electronic effects of substituents on "2,3-Diamino-6-chlorobenzonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Effects of Substituents on 2,3-Diamino-6-chlorobenzonitrile

Executive Summary

This compound is a pivotal intermediate in modern organic synthesis, most notably in the production of the antiepileptic drug Lamotrigine.[1][2] Its chemical behavior and reactivity are not governed by a single functional group but by a complex interplay of electronic effects from its three distinct substituents: two amino groups, a chloro group, and a nitrile group. This technical guide provides a comprehensive analysis of these electronic interactions for researchers, scientists, and drug development professionals. We will dissect the inductive and resonance effects of each substituent, explore their synergistic and antagonistic relationships, and quantify their influence on the molecule's electron distribution and reactivity. This guide synthesizes theoretical principles with practical, field-proven experimental and computational methodologies to offer a holistic understanding of this critical chemical scaffold.

Introduction to this compound

The structure of this compound presents a fascinating case study in physical organic chemistry. A benzene ring is functionalized with two potent electron-donating groups (EDGs), the amino (-NH₂) groups, and two strong electron-withdrawing groups (EWGs), the nitrile (-CN) and chloro (-Cl) groups. The specific ortho, meta, and para relationships between these substituents create a unique electronic landscape that dictates the molecule's properties, from the basicity of its amino nitrogens to the susceptibility of its aromatic ring to further chemical transformation. Understanding these electronic nuances is paramount for optimizing reaction conditions, predicting side products, and designing novel synthetic pathways.

Theoretical Framework: The Language of Electronic Effects

To understand the reactivity of this compound, we must first review the fundamental principles of substituent electronic effects. These effects are primarily categorized into two types:

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule and is a result of the differing electronegativity between atoms. It weakens with distance. Electron-withdrawing groups like -Cl and -CN exhibit a negative inductive effect (-I), pulling electron density away from the ring.

  • Resonance (Mesomeric) Effect (M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. It is transmitted through the π-system and is strongest at the ortho and para positions.

    • Groups with lone pairs, such as amino (-NH₂) and chloro (-Cl), can donate electron density to the ring, exhibiting a positive resonance effect (+M).[3]

    • Groups with π-bonds to electronegative atoms, like the nitrile (-CN) group, withdraw electron density from the ring via a negative resonance effect (-M).[3][4]

The Hammett equation provides a quantitative method to evaluate the electronic influence of substituents on a reaction's rate or equilibrium constant.[5] It uses substituent constants (σ) that separate the electronic effect from the specific reaction.

Analysis of Individual Substituents

The net effect of a substituent is a combination of its inductive and resonance contributions.

SubstituentInductive EffectResonance EffectOverall Effect & Directing NatureHammett Constant (σp)Hammett Constant (σm)
-CN (Nitrile) Strongly Withdrawing (-I)Strongly Withdrawing (-M)Strongly Deactivating, Meta-directing0.83[6]0.62[6]
-Cl (Chloro) Strongly Withdrawing (-I)Weakly Donating (+M)Weakly Deactivating, Ortho, Para-directing0.23[6][7]0.37[6][7]
-NH₂ (Amino) Weakly Withdrawing (-I)Strongly Donating (+M)Strongly Activating, Ortho, Para-directing-0.65[6]-0.08[6]

The Electronic Landscape of this compound

The true complexity arises from the interplay of these groups based on their positions on the benzonitrile core.

  • The Nitrile Group (-CN) at C1: As the primary functional group, it powerfully deactivates the entire ring through its strong -I and -M effects.[4] This withdrawal of electron density is a dominant feature of the molecule's electronic structure.

  • The Amino Groups (-NH₂) at C2 and C3: These are strong +M donors.

    • The C2-amino group is ortho to the -CN group. Its electron-donating resonance effect directly counteracts the withdrawing effect of the nitrile. However, its basicity is significantly reduced due to the proximity of the powerful EWG.

    • The C3-amino group is meta to the -CN group. At this position, the strong -M effect of the nitrile is not felt, only its -I effect. Therefore, the C3-amino group's electron-donating character is less diminished compared to the C2-amino group. This makes the C3-amino group predicted to be more basic and nucleophilic.[4]

  • The Chloro Group (-Cl) at C6: This group is ortho to the -CN group. Its -I effect adds to the electron withdrawal from the ring, while its +M effect is largely overridden by the much stronger effects of the other substituents.

This push-pull dynamic results in a highly polarized molecule. The powerful donation from the amino groups enriches the ring with electron density, particularly at positions ortho and para to them (C4 and C5), while the nitrile and chloro groups withdraw this density.

cluster_ring Benzonitrile Core cluster_substituents Substituents C1 C1 C2 C2 CN CN C1->CN C3 C3 NH2_2 NH₂ (C2) C2->NH2_2 C4 C4 NH2_3 NH₂ (C3) C3->NH2_3 C5 C5 C6 C6 Cl Cl C6->Cl CN->C1 -I, -M NH2_2->C2 +M >> -I NH2_3->C3 +M > -I Cl->C6 -I > +M

Caption: Interplay of Inductive (I) and Resonance (M) Effects.

Experimental and Computational Validation

Theoretical predictions must be validated through empirical data. The following methodologies are essential for characterizing the electronic properties of this compound.

Computational Modeling Workflow

Modern computational chemistry provides powerful insights into molecular electronic structures.[8][9] Density Functional Theory (DFT) is a common and accurate method.

start Define Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc nbo Natural Bond Orbital (NBO) Analysis freq_calc->nbo esp Electrostatic Potential (ESP) Map Generation freq_calc->esp results Analyze Atomic Charges, Orbital Interactions, Electron Density nbo->results esp->results

Caption: Workflow for DFT Computational Analysis.

An Electrostatic Potential (ESP) Map visually confirms the electronic distribution. For this compound, one would expect to see high electron density (red) localized on the nitrogen atoms of the amino groups and the nitrile group, and lower electron density (blue) on the hydrogen atoms of the amino groups.

pKa Determination of Amino Groups

Quantifying the basicity of the C2 and C3 amino groups is crucial for predicting their reactivity. Potentiometric titration is a reliable method. The expected result is that the C3-amino group will have a higher pKa (be more basic) than the C2-amino group due to its meta relationship with the strongly electron-withdrawing nitrile group.[4]

Protocol: Potentiometric Titration for pKa Determination

  • Preparation:

    • Accurately weigh ~10-20 mg of this compound and dissolve it in a suitable solvent system (e.g., a mixture of water and methanol to ensure solubility).

    • Prepare a standardized solution of a strong acid titrant (e.g., 0.1 M HCl).

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

  • Titration:

    • Place the sample solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the acid titrant in small, precise increments (e.g., 0.05 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • Determine the equivalence point(s) from the inflection point(s) of the titration curve (or by calculating the first derivative, d(pH)/dV).

    • The pKa is the pH at the half-equivalence point. If two distinct equivalence points are observed, two pKa values corresponding to the two amino groups can be determined.

cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve Sample in H₂O/MeOH titrate1 Add HCl in Small Increments prep1->titrate1 prep2 Standardize 0.1M HCl prep2->titrate1 prep3 Calibrate pH Meter prep3->titrate1 titrate2 Record pH after Each Addition titrate1->titrate2 analysis1 Plot pH vs. Volume titrate2->analysis1 analysis2 Determine Equivalence Point(s) analysis1->analysis2 analysis3 pKa = pH at 1/2 Equivalence Point analysis2->analysis3

Caption: Experimental Workflow for pKa Determination.

Implications for Synthesis and Drug Development

The electronic properties of this compound are directly relevant to its use in pharmaceutical synthesis. In the synthesis of Lamotrigine , the molecule undergoes a cyclization reaction.[1][10] The differential nucleophilicity of the two amino groups is a critical factor that can be exploited for regioselective synthesis, potentially leading to higher yields and purer products by minimizing the formation of unwanted isomers. The electron-rich nature of the aromatic ring, despite the presence of EWGs, also influences its susceptibility to side reactions during synthesis. A thorough understanding of these electronic effects allows chemists to make informed decisions about catalysts, reaction conditions, and protecting group strategies to favor the desired reaction pathway.

Conclusion

This compound is more than a simple building block; it is a molecule defined by a sophisticated balance of competing electronic forces. The strongly electron-donating amino groups and the powerfully electron-withdrawing nitrile and chloro groups create a polarized and highly functionalized scaffold. The key takeaway for the practicing scientist is the non-equivalence of the two amino groups, a direct consequence of their positional relationship to the nitrile group. The C3-amino group is electronically favored to be the more basic and nucleophilic center, a critical insight for designing regioselective synthetic transformations. By combining a robust theoretical framework with empirical validation through spectroscopy, pKa determination, and computational modeling, researchers can fully harness the synthetic potential of this valuable intermediate.

References

Methodological & Application

Application Note: Regioselective Synthesis Strategies for Heterocyclic Systems Using 2,3-Diamino-6-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Diamino-6-chlorobenzonitrile is a pivotal starting material in medicinal chemistry and drug development, prized for its unique arrangement of functional groups that allows for the construction of complex heterocyclic scaffolds. The presence of two adjacent amino groups, an electron-withdrawing nitrile group, and a chloro substituent on the benzene ring makes it a versatile precursor for a variety of fused heterocyclic systems, including quinoxalines, benzodiazepines, and other pharmacologically relevant structures.[1] The nitrile group, in particular, is a valuable pharmacophore found in numerous pharmaceuticals, often contributing to improved metabolic stability and binding interactions.[2]

However, the differential reactivity of the two amino groups presents a significant challenge in regioselective synthesis. Achieving selective functionalization at either the N2 or N3 position is crucial for controlling the final structure and, consequently, the biological activity of the target molecule. This application note provides an in-depth guide to understanding and controlling the regioselectivity of reactions involving this compound, offering both mechanistic insights and detailed experimental protocols for researchers and drug development professionals.

The Challenge of Regioselectivity

The core challenge in the functionalization of this compound lies in the subtle differences in the electronic and steric environments of the two amino groups. The N2-amino group is positioned ortho to the electron-withdrawing nitrile group, while the N3-amino group is situated ortho to the chloro substituent. This electronic disparity influences the nucleophilicity of the amino groups, which can be exploited to achieve regioselective reactions under carefully controlled conditions.

Key Factors Influencing Regioselectivity:

  • Electronic Effects: The electron-withdrawing nature of the nitrile group decreases the electron density and thus the nucleophilicity of the adjacent N2-amino group compared to the N3-amino group.

  • Steric Hindrance: The chloro group at the C6 position can sterically hinder reactions at the adjacent N2-amino group, favoring reactions at the less hindered N3 position.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the reaction pathway, favoring either kinetic or thermodynamic control.

Regioselective Synthesis of Quinoxalines

One of the most common applications of this compound is in the synthesis of quinoxaline derivatives, which are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[3][4][5] The synthesis typically involves the condensation of the diamine with a 1,2-dicarbonyl compound.[4][6]

Mechanism of Quinoxaline Formation

The reaction proceeds via a double condensation reaction. The more nucleophilic N3-amino group typically initiates the first attack on one of the carbonyl carbons of the 1,2-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the quinoxaline ring.

Diagram: Workflow for Quinoxaline Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve this compound in Ethanol B Add 1,2-Dicarbonyl Compound (e.g., Benzil) A->B 1.1 eq C Add Glacial Acetic Acid (Catalyst) B->C D Reflux the Mixture for 2-4 hours C->D Monitor by TLC E Cool to Room Temperature D->E F Pour into Ice-Water E->F G Filter the Precipitate F->G H Wash with Water and Ethanol G->H I Recrystallize from Ethanol H->I

Caption: General workflow for the synthesis of quinoxaline derivatives.

Protocol 1: Synthesis of 6-Chloro-2,3-diphenylquinoxaline-5-carbonitrile

This protocol details the synthesis of a quinoxaline derivative via the condensation of this compound with benzil.

Materials:

  • This compound

  • Benzil

  • Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add benzil (1.1 eq) to the solution and stir until partially dissolved.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-cold water to precipitate the product.

  • Filter the solid product using a Buchner funnel and wash thoroughly with water, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 6-chloro-2,3-diphenylquinoxaline-5-carbonitrile.

Expected Outcome:

CompoundYield (%)Melting Point (°C)
6-Chloro-2,3-diphenylquinoxaline-5-carbonitrile85-95210-212

Trustworthiness: The protocol's reliability is ensured by monitoring the reaction via TLC and purifying the product through recrystallization, with the expected yield and melting point serving as validation metrics.

Regioselective N-Acylation and N-Alkylation

Selective acylation or alkylation of one amino group over the other is a more nuanced challenge that requires precise control of reaction conditions. Generally, the N3-amino group is more nucleophilic and less sterically hindered, making it the preferred site of reaction under kinetically controlled conditions.

Expertise & Experience: To achieve selectivity for the N2-amino group, one can employ a protecting group strategy. For instance, the more reactive N3-amino group can be temporarily protected, allowing for the functionalization of the N2-amino group. Subsequent deprotection yields the desired N2-substituted product. Alternatively, exploiting thermodynamic control by using a stronger base and higher temperatures can sometimes favor the formation of the thermodynamically more stable product, which may be the N2-substituted isomer.

Diagram: Regioselective Functionalization Strategy

G Start This compound Protect Protect N3-amino group Start->Protect FunctionalizeN2 Functionalize N2-amino group (Acylation/Alkylation) Protect->FunctionalizeN2 Deprotect Deprotect N3-amino group FunctionalizeN2->Deprotect N2_Product N2-functionalized product Deprotect->N2_Product

Caption: A protecting group strategy for N2-selective functionalization.

Protocol 2: Regioselective N3-Acylation

This protocol describes the selective acylation of the N3-amino group under mild conditions.

Materials:

  • This compound

  • Acetyl Chloride (or Acetic Anhydride)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Expected Outcome:

Reaction ConditionsMajor ProductRegioselectivity (N3:N2)
Acetyl chloride, Pyridine, DCM, 0 °C to RTN3-acetyl derivative>95:5

Causality Behind Experimental Choices:

  • Low Temperature (0 °C): Favors kinetic control, promoting reaction at the more nucleophilic N3-amino group.

  • Pyridine: Acts as a base to neutralize the HCl byproduct, preventing protonation of the amino groups which would deactivate them.

  • DCM: An aprotic solvent that does not interfere with the nucleophilicity of the reactants.

References

Application Notes & Protocols: 2,3-Diamino-6-chlorobenzonitrile as a Strategic Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2,3-Diamino-6-chlorobenzonitrile

In the landscape of modern medicinal chemistry and materials science, the efficient construction of complex heterocyclic scaffolds is paramount. This compound has emerged as a highly valuable and versatile starting material for this purpose. Its chemical architecture is uniquely primed for a diverse range of cyclization reactions. The molecule incorporates three key functional groups on a benzene ring:

  • An ortho-Phenylenediamine Moiety: The two adjacent amino groups are the primary reactive sites for forming fused five- or six-membered nitrogen-containing rings. This is the cornerstone of its utility in synthesizing classes of compounds like quinoxalines and benzimidazoles.

  • A Nitrile Group (-CN): This electron-withdrawing group influences the reactivity of the aromatic ring and serves as a synthetic handle for further transformations into amines, carboxylic acids, or other heterocyclic rings.

  • A Chloro Substituent (-Cl): The chlorine atom provides a stable, yet reactive site for late-stage functionalization via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, enabling the generation of diverse compound libraries.

This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols for the synthesis of key heterocyclic systems and explaining the chemical principles that underpin these transformations.

Part 1: Synthesis of 8-Chloro-7-cyanoquinoxaline Derivatives

Quinoxalines, formed by the fusion of a benzene and a pyrazine ring, are a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities including anticancer, antibacterial, and antiviral properties.[1] The most direct and classical synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2]

Causality of the Reaction

The reaction proceeds via a double condensation mechanism. One amino group of the this compound performs a nucleophilic attack on one of the carbonyl carbons of the 1,2-dicarbonyl compound, forming a hemiaminal which then dehydrates to an imine. This process is repeated with the second amino group and the second carbonyl, leading to a dihydropyrazine intermediate which spontaneously oxidizes (often in air) to the stable aromatic quinoxaline ring system. The use of a mild acid catalyst can accelerate the reaction by protonating the carbonyl oxygens, thereby increasing their electrophilicity.

Experimental Workflow: Quinoxaline Synthesis

G cluster_start Reactant Preparation cluster_reaction Reaction Conditions cluster_workup Product Isolation cluster_end Final Product start Dissolve this compound and 1,2-Dicarbonyl Compound in Solvent (e.g., Toluene) catalyst Add Catalyst (e.g., MoVP on Alumina) start->catalyst stir Stir at Room Temperature catalyst->stir monitor Monitor Progress by TLC stir->monitor filter Filter to Remove Catalyst monitor->filter Upon Completion dry Dry Filtrate (e.g., Na2SO4) filter->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallize from Ethanol evaporate->purify product Obtain Pure Quinoxaline Derivative purify->product

Caption: General workflow for the synthesis of quinoxaline derivatives.

Protocol 1: Heterogeneous Catalysis for 2,3-Disubstituted-8-chloro-7-cyanoquinoxaline Synthesis

This protocol is adapted from a general method using a recyclable alumina-supported heteropolyoxometalate catalyst, which allows for mild reaction conditions at room temperature.[2]

Materials:

  • This compound (1 mmol, 167.6 mg)

  • 1,2-Dicarbonyl compound (e.g., Benzil, 1 mmol, 210.2 mg)

  • Toluene (8 mL)

  • MoVP on Alumina catalyst (0.1 g)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1 mmol), the desired 1,2-dicarbonyl compound (1 mmol), and toluene (8 mL).

  • Add the MoVP on alumina catalyst (0.1 g) to the mixture.

  • Stir the reaction mixture vigorously at room temperature (25°C).

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting diamine spot is no longer visible. Reaction times can vary depending on the dicarbonyl substrate.[2]

  • Upon completion, separate the insoluble catalyst by filtration through a pad of celite or by simple gravity filtration.

  • Dry the resulting filtrate over anhydrous Na₂SO₄.

  • Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

  • Purify the crude solid product by recrystallization from hot ethanol to yield the pure quinoxaline derivative.

1,2-Dicarbonyl CompoundProduct NameTypical YieldReference
Benzil8-Chloro-7-cyano-2,3-diphenylquinoxaline~90%[2]
Glyoxal (40% in H₂O)8-Chloro-7-cyanoquinoxalineModerate[1]
2,3-Butanedione8-Chloro-7-cyano-2,3-dimethylquinoxalineHigh[2]

Part 2: Synthesis of 7-Chloro-4-cyano-2-substituted-benzimidazole Derivatives

Benzimidazoles are another class of heterocycles with immense therapeutic importance, forming the core of drugs used as antihelminthics and proton-pump inhibitors.[3] The synthesis typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.

Reaction Mechanism: Benzimidazole Formation

G reactants This compound + Aldehyde (R-CHO) step1 Nucleophilic attack of NH2 on protonated aldehyde reactants->step1 intermediate1 Carbinolamine Intermediate step1->intermediate1 step2 Dehydration intermediate1->step2 intermediate2 Schiff Base (Imine) step2->intermediate2 step3 Intramolecular Cyclization (Second NH2 attacks imine carbon) intermediate2->step3 intermediate3 Dihydrobenzimidazole step3->intermediate3 step4 Oxidation (Aromatization) intermediate3->step4 product 2-Substituted-7-chloro- 4-cyanobenzimidazole step4->product

Caption: Mechanism for aldehyde-mediated benzimidazole synthesis.

Protocol 2: Dehydrogenative Coupling for 2-Substituted Benzimidazole Synthesis

This protocol utilizes a dehydrogenative coupling reaction, a modern and efficient method that couples the diamine with a primary alcohol, which is oxidized in situ to the corresponding aldehyde.[4]

Materials:

  • This compound (1 mmol, 167.6 mg)

  • Primary Alcohol (e.g., Benzyl alcohol, 1.2 mmol)

  • Co(II) complex catalyst (e.g., Co(OAc)₂·4H₂O with quinalic acid, as described in literature)[4]

  • Base (e.g., t-BuOK, 2 mmol)

  • Solvent (e.g., Toluene, 3 mL)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the Co(II) catalyst, base (t-BuOK), this compound (1 mmol), and the primary alcohol (1.2 mmol).

  • Add the solvent (toluene, 3 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at the temperature specified by the catalytic system (e.g., 100-120°C).

  • Stir the reaction mixture for the required time (typically 12-24 hours), monitoring by TLC.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the pure 2-substituted benzimidazole.

Primary AlcoholProduct NameTypical YieldReference
Benzyl Alcohol2-Benzyl-7-chloro-4-cyano-1H-benzimidazoleGood-Excellent[4]
Ethanol7-Chloro-4-cyano-2-methyl-1H-benzimidazoleGood[4]
1-Butanol2-Propyl-7-chloro-4-cyano-1H-benzimidazoleGood[4]

Part 3: Advanced Applications in Fused Heterocyclic Systems

The strategic placement of the nitrile and chloro groups on the benzodiamine scaffold opens avenues for more complex, multi-ring heterocyclic structures. The nitrile group, in particular, can participate in cyclization reactions to form additional fused rings.

Conceptual Pathway: Synthesis of Fused Pyridazino[4,5-b]quinoxalines

This conceptual pathway illustrates how the nitrile groups on a pre-formed quinoxaline can be leveraged. Starting from a quinoxaline-2,3-dicarbonitrile (synthesized from diaminomaleonitrile, a related precursor), reaction with hydrazine can lead to the formation of a fused pyridazine ring.[5] This demonstrates the principle of using nitrile groups as anchors for further heterocyclization.

Logical Flow for Advanced Synthesis

G cluster_step1 Step 1: Quinoxaline Formation cluster_step2 Step 2: Nitrile Transformation cluster_step3 Step 3: Secondary Cyclization cluster_end Final Product start This compound + 1,2-Dicarbonyl quinoxaline 8-Chloro-7-cyano Quinoxaline Derivative start->quinoxaline hydrolysis Hydrolysis of -CN to -COOH quinoxaline->hydrolysis reduction Reduction of -CN to -CH2NH2 quinoxaline->reduction cyclization1 Intramolecular amidation to form a lactam ring hydrolysis->cyclization1 cyclization2 Reaction with a new bifunctional reagent to form another ring reduction->cyclization2 product Complex Fused Heterocyclic System cyclization1->product cyclization2->product

Caption: Strategy for multi-ring fused heterocycles.

This advanced utility underscores the role of this compound not just as a precursor, but as a strategic platform for building molecular complexity, crucial for developing next-generation therapeutics and functional materials.

References

Condensation reaction of "2,3-Diamino-6-chlorobenzonitrile" with dicarbonyls

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Condensation Reaction of 2,3-Diamino-6-chlorobenzonitrile with Dicarbonyls: Synthesis of Biologically Active Quinoxaline Scaffolds

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a cornerstone in the architecture of heterocyclic compounds.[1][2] While rare in nature, synthetic quinoxaline derivatives are of immense interest to the pharmaceutical and materials science sectors due to their vast range of biological activities and functional applications.[1][3] These compounds form the core structure of various antibiotics like echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria.[2][4]

The versatility of the quinoxaline scaffold allows for structural modifications that yield compounds with a remarkable breadth of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, antimalarial, and neuropharmacological effects.[3][5][6] This makes them privileged structures in the design of novel therapeutic agents.[4]

One of the most robust and widely utilized methods for synthesizing the quinoxaline core is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[7][8] This application note provides a detailed technical guide for the synthesis of novel quinoxaline derivatives through the condensation of this compound with various dicarbonyls. We will explore the underlying reaction mechanism, provide detailed experimental protocols, discuss methods for product characterization, and highlight the therapeutic potential of the resulting compounds.

Reaction Mechanism and Rationale

The formation of the quinoxaline ring is a classic acid-catalyzed condensation-cyclization reaction. The presence of an acid catalyst is crucial as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amino groups.

The generally accepted mechanism proceeds through the following key steps:

  • Initial Nucleophilic Attack: One of the amino groups of this compound performs a nucleophilic attack on one of the electrophilic carbonyl carbons of the dicarbonyl compound.

  • Hemiaminal Formation: This attack forms a tetrahedral intermediate known as a hemiaminal.

  • Dehydration to Imine: The hemiaminal is unstable and readily undergoes dehydration (loss of a water molecule), a step that is significantly accelerated by the acid catalyst, to form a protonated imine (Schiff base) intermediate.

  • Intramolecular Cyclization: The second, unreacted amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

  • Second Dehydration and Aromatization: A second dehydration event occurs, leading to the formation of the stable, aromatic pyrazine ring, yielding the final quinoxaline derivative.

This efficient, two-fold condensation process provides a direct and high-yielding pathway to complex heterocyclic systems.

Caption: Generalized workflow of the acid-catalyzed condensation reaction.

Experimental Protocols

This section provides a general procedure followed by a specific example for the synthesis of a quinoxaline derivative.

General Protocol for Quinoxaline Synthesis

This protocol is a foundational method that can be adapted for various 1,2-dicarbonyl compounds.

1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%CommercialStore in a cool, dry place.[9][10][11][12]
1,2-Dicarbonyl Compound (e.g., Benzil)Reagent GradeCommercialVaries based on desired product.
Ethanol (EtOH) or Acetic Acid (AcOH)Anhydrous/GlacialCommercialReaction solvent.
TolueneAnhydrousCommercialAlternative solvent for azeotropic water removal.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercialFor drying organic layers.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄CommercialFor reaction monitoring.

2. Equipment

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

3. Step-by-Step Procedure

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve it in a suitable solvent like ethanol or glacial acetic acid.

  • Reagent Addition: Add the 1,2-dicarbonyl compound (1.0 - 1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or heat to reflux. The optimal temperature and reaction time will depend on the reactivity of the specific dicarbonyl compound used.[13]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting diamine spot is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid product by vacuum filtration.

    • If no precipitate forms, evaporate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

experimental_workflow start Start: Reagents in Flask setup 1. Dissolve Diamine in Solvent start->setup add 2. Add Dicarbonyl Compound setup->add react 3. Heat to Reflux (e.g., 2-6 hours) add->react monitor 4. Monitor by TLC react->monitor monitor->react Incomplete workup 5. Cool & Isolate Crude Product (Filtration or Evaporation) monitor->workup Complete purify 6. Purify Product (Recrystallization or Chromatography) workup->purify end End: Pure Quinoxaline purify->end

Caption: Step-by-step experimental workflow for quinoxaline synthesis.

Specific Protocol: Synthesis of 6-Chloro-7-cyano-2,3-diphenylquinoxaline

This protocol details the reaction of this compound with benzil.

  • In a 100 mL round-bottom flask, combine this compound (1.68 g, 10 mmol) and benzil (2.10 g, 10 mmol).

  • Add 40 mL of glacial acetic acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours.

  • Monitor the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent).

  • After completion, allow the mixture to cool to room temperature, during which a solid precipitate should form.

  • Pour the mixture into 100 mL of ice-cold water and stir for 15 minutes.

  • Collect the solid product by vacuum filtration, washing thoroughly with water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven. The crude product can be further purified by recrystallizing from hot ethanol to yield pale yellow crystals.

Characterization of Synthesized Quinoxalines

Full characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic methods is typically employed.[4][14][15]

TechniqueExpected Observations and Interpretations
¹H NMR Aromatic protons on the quinoxaline core typically appear in the downfield region (δ 7.5-8.5 ppm). The specific chemical shifts and coupling patterns will confirm the substitution pattern. Protons on substituents (e.g., phenyl groups) will have characteristic signals.
¹³C NMR Aromatic carbons will appear in the δ 120-150 ppm range. The carbon of the nitrile group (-C≡N) will have a characteristic signal around δ 115-120 ppm. Quaternary carbons of the pyrazine ring will be observed around δ 140-155 ppm.
IR Spectroscopy Look for the disappearance of N-H stretching bands (around 3300-3500 cm⁻¹) from the starting diamine. Key peaks for the product include C≡N stretch (approx. 2220-2230 cm⁻¹), C=N stretching of the pyrazine ring (approx. 1620 cm⁻¹), and aromatic C=C and C-H stretches.
Mass Spectrometry The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target quinoxaline derivative. The isotopic pattern for chlorine (M⁺ and M+2 peaks in an approx. 3:1 ratio) should be observable.
Elemental Analysis The experimentally determined percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) should be within ±0.4% of the calculated theoretical values for the proposed molecular formula.

Applications in Drug Development and Research

The quinoxaline derivatives synthesized from this compound are of significant interest in drug discovery due to their wide-ranging biological activities.[3][5][16] The presence of the chloro and cyano groups provides handles for further chemical modification, allowing for the creation of diverse chemical libraries for screening.

  • Anticancer Agents: Many quinoxaline derivatives exhibit potent anticancer activity. Quinoxaline 1,4-dioxides, for instance, are known to be selectively toxic to hypoxic tumor cells, which are often resistant to conventional therapies.[3][16]

  • Antimicrobial and Antifungal Activity: The quinoxaline scaffold is a key component in compounds designed to combat bacterial and fungal infections.[2][4][5] They have shown efficacy against both Gram-positive and Gram-negative bacteria.

  • Antiviral Potential: Researchers have developed quinoxaline derivatives that show promising activity against various viruses, including HIV and influenza, by inhibiting key viral enzymes or processes.[2][14]

  • Antiparasitic Drugs: The scaffold has been successfully employed in the development of agents against parasitic diseases like malaria and leishmaniasis.[2][16]

  • Kinase Inhibitors: The rigid, planar structure of quinoxaline makes it an excellent scaffold for designing inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[14]

The synthesis of a library of compounds using the protocols described herein can serve as a starting point for structure-activity relationship (SAR) studies, aiming to optimize the potency and selectivity of these molecules for specific biological targets.

References

Preparation of novel quinoxaline derivatives using "2,3-Diamino-6-chlorobenzonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Characterization of Novel 7-Chloro-8-cyanoquinoxaline Scaffolds

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of novel quinoxaline derivatives utilizing 2,3-Diamino-6-chlorobenzonitrile as a key starting material. Quinoxaline scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] This guide is designed for researchers and scientists in drug development, offering an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, and robust methods for spectroscopic characterization. By explaining the causality behind experimental choices and providing self-validating protocols, this document aims to empower researchers to efficiently synthesize and characterize new chemical entities for further investigation.

Introduction: The Significance of the Quinoxaline Core

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, is a privileged scaffold in pharmaceutical sciences.[1][4] Its derivatives are known to exhibit a vast array of pharmacological activities, making them a focal point of extensive research.[2][5] Synthetic quinoxalines are integral components of several antibiotics and are being actively investigated for their potential in treating a range of conditions from viral infections and malaria to neurological disorders and cancer.[1][6]

The most direct and widely adopted method for synthesizing the quinoxaline core is the condensation reaction between an aromatic ortho-diamine (such as an o-phenylenediamine derivative) and a 1,2-dicarbonyl compound.[7][8] This reaction provides a versatile and efficient pathway to a diverse library of quinoxaline derivatives.

This application note focuses on a specific, functionalized starting material: This compound . The presence of electron-withdrawing chloro and cyano groups on the diamine backbone is strategically significant. These groups can enhance the reactivity of the diamine, potentially leading to higher yields and shorter reaction times, while also serving as synthetic handles for further molecular elaboration.[8] We present a robust, room-temperature protocol that aligns with the principles of green chemistry, offering a practical and efficient route to novel 7-chloro-8-cyanoquinoxaline derivatives.[9][10]

Reaction Mechanism and Strategic Considerations

The formation of the quinoxaline ring proceeds via a condensation-cyclization-dehydration cascade. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.

The Condensation Pathway

The reaction is typically catalyzed by a mild acid, which protonates one of the carbonyl groups of the 1,2-dicarbonyl compound, increasing its electrophilicity. One of the amino groups of the ortho-diamine then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfer and dehydration steps to form the stable, aromatic quinoxaline ring.

reaction_mechanism cluster_reactants Reactants Diamine 2,3-Diamino-6- chlorobenzonitrile Attack Nucleophilic Attack Dicarbonyl 1,2-Dicarbonyl Compound (e.g., Benzil) Protonation Protonated Dicarbonyl Dicarbonyl->Protonation + H+ Catalyst Catalyst (e.g., CSA) Catalyst->Protonation Protonation->Attack Step 1 Intermediate1 Hemiaminal Intermediate Attack->Intermediate1 Forms Cyclization Intramolecular Cyclization Intermediate1->Cyclization Step 2 Intermediate2 Dihydro- quinoxaline Cyclization->Intermediate2 Forms Dehydration Dehydration (Aromatization) Intermediate2->Dehydration Step 3 - 2H₂O Product Substituted Quinoxaline Dehydration->Product

Caption: Mechanism of acid-catalyzed quinoxaline synthesis.

Rationale for Reagent and Condition Selection
  • Starting Diamine (this compound): The electron-withdrawing nature of the chloro (Cl) and cyano (CN) groups makes the adjacent amino groups slightly less basic but enhances the overall electrophilicity of the benzene ring, which can facilitate the cyclization step.[8] These groups provide valuable points for post-synthesis modification.

  • 1,2-Dicarbonyl Partner: The choice of the dicarbonyl compound (e.g., benzil, glyoxal, 2,3-butanedione) directly dictates the substitution pattern at the 2- and 3-positions of the quinoxaline ring, allowing for the generation of a diverse library of derivatives from a single diamine precursor.

  • Solvent: Ethanol is selected as the reaction solvent due to its low toxicity, effectiveness in dissolving the reactants, and its alignment with green chemistry principles.[9]

  • Catalyst: Camphorsulfonic acid (CSA) is a mild, efficient, and recyclable organocatalyst that effectively promotes the reaction at ambient temperature without the need for harsh or metallic reagents.[9]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of novel 7-chloro-8-cyanoquinoxaline derivatives.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97%CommercialCAS: 548457-80-3; MW: 167.59 g/mol [11][12]
Benzil (or other 1,2-dicarbonyl)Reagent GradeCommercialExample dicarbonyl compound.
Camphorsulfonic Acid (CSA)≥98%CommercialCatalyst.
Ethanol (EtOH)AnhydrousCommercialReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor TLC and chromatography.
HexanesACS GradeCommercialFor TLC and chromatography.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercialDrying agent.
Round-bottom flask-Standard Labware-
Magnetic stirrer and stir bar-Standard Labware-
Thin-Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄CommercialFor reaction monitoring.
Glass funnel and filter paper-Standard LabwareFor filtration.
Rotary evaporator-Standard LabwareFor solvent removal.

Safety Precautions: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. This compound should be handled with care; consult the Safety Data Sheet (SDS) before use.

General Synthesis Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol, 1.0 eq.).

  • Dissolution: Add ethanol (10 mL) to the flask and stir until the dicarbonyl compound is fully dissolved.

  • Addition of Diamine: Add this compound (1.0 mmol, 1.0 eq., 167.6 mg) to the solution.

  • Catalyst Addition: Add camphorsulfonic acid (CSA, 0.2 mmol, 20 mol%) to the reaction mixture.[9]

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The disappearance of the starting diamine spot indicates reaction completion. Reactions are typically complete within 2-6 hours.[9]

  • Product Isolation: Upon completion, add cold deionized water (10 mL) to the flask. A solid precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration, washing the solid with a small amount of cold water.

  • Drying: Dry the crude product under vacuum to remove residual solvent.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure quinoxaline derivative.[13]

Overall Experimental Workflow

workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization reagents 1. Mix Reactants (Diamine, Dicarbonyl, EtOH) catalyst 2. Add Catalyst (CSA) reagents->catalyst react 3. Stir at Room Temp (Monitor by TLC) catalyst->react quench 4. Quench with H₂O react->quench filter 5. Filter Solid Product quench->filter purify 6. Recrystallize (EtOH) filter->purify nmr 7. NMR ('H, '³C) purify->nmr ms 8. Mass Spectrometry ir 9. IR Spectroscopy

Caption: General workflow for synthesis and characterization.

Characterization and Data Analysis

Unambiguous structural confirmation of the newly synthesized compounds is essential.[14] A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of quinoxaline derivatives.[14]

  • ¹H NMR: Protons on the quinoxaline core typically resonate in the aromatic region (δ 7.5-9.5 ppm).[14][15] The specific chemical shifts will be influenced by the substituents. For the 7-chloro-8-cyanoquinoxaline core, the two protons on the benzene ring will appear as doublets due to ortho-coupling. Protons of the substituents at the 2- and 3-positions will have characteristic shifts depending on their chemical environment.

  • ¹³C NMR: This technique reveals the carbon framework. Quaternary carbons, such as those bearing the cyano group and the ring-junction carbons, will be readily identifiable. The chemical shifts for carbons in the quinoxaline ring are well-documented.[15]

Protocol for NMR Sample Preparation:

  • Weigh 5-10 mg of the purified, dry product.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H, ¹³C, and, if necessary, 2D NMR (COSY, HSQC) spectra.

Expected Data for an Example Derivative

The following table summarizes the expected results for the reaction of this compound with benzil.

ParameterExpected Result
Product Name 7-Chloro-8-cyano-2,3-diphenylquinoxaline
Reaction Time 2-4 hours
Yield >85%
Appearance White to pale yellow solid
¹H NMR (CDCl₃, δ ppm) ~8.2-8.4 (d, 1H), ~7.8-8.0 (d, 1H), ~7.3-7.6 (m, 10H, phenyl protons)
¹³C NMR (CDCl₃, δ ppm) Signals expected in the 115-155 ppm range for aromatic carbons. The nitrile carbon (CN) will be downfield.
MS (ESI+) [M+H]⁺ calculated for C₂₁H₁₂ClN₃: 354.0798; Found: ~354.08.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Impure starting materials- Insufficient reaction time- Use fresh catalyst.- Check the purity of reactants.- Extend reaction time, monitoring by TLC.
Incomplete Reaction - Poor stirring- Low catalyst loading- Ensure vigorous stirring.- Increase catalyst loading slightly (e.g., to 25 mol%).
Impure Product - Side product formation- Inefficient purification- Ensure stoichiometry is accurate.- Perform column chromatography if recrystallization is insufficient.[10]

Conclusion

This application note details a highly efficient, reliable, and environmentally conscious protocol for the synthesis of novel 7-chloro-8-cyanoquinoxaline derivatives. The use of this compound as a versatile precursor, combined with a mild organocatalytic system, provides a straightforward entry into a class of compounds with significant potential in drug discovery and materials science.[4] The provided methodologies for synthesis, purification, and characterization serve as a robust foundation for researchers aiming to explore this valuable chemical space.

References

Application Notes and Protocols: The Strategic Utility of 2,3-Diamino-6-chlorobenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold Precursor

In the landscape of modern drug discovery, the quest for novel molecular architectures with potent and selective biological activity is perpetual. Among the myriad of synthetic building blocks, ortho-diamino aromatic compounds serve as invaluable precursors for the construction of a diverse range of heterocyclic systems. This application note delves into the strategic utility of 2,3-Diamino-6-chlorobenzonitrile , a key intermediate poised for the synthesis of high-value therapeutic agents.

The intrinsic reactivity of the vicinal diamino groups, coupled with the electronic influence of the chloro and cyano functionalities, renders this molecule a versatile scaffold for generating libraries of compounds for screening and lead optimization. The primary application of this compound lies in its role as a precursor to substituted quinoxalines, a class of heterocyclic compounds with a rich history in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Quinoxaline derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

This guide will provide a comprehensive overview of the synthesis of this compound, detailed protocols for its application in the synthesis of bioactive quinoxalines, and a discussion on the significance of the resulting compounds in targeting key biological pathways.

Core Application: A Gateway to Bioactive Quinoxalines

The principal application of this compound in medicinal chemistry is its facile condensation with 1,2-dicarbonyl compounds to yield substituted quinoxalines. This reaction is a cornerstone of heterocyclic chemistry, providing a reliable and efficient route to this privileged scaffold. The resulting 7-chloro-quinoxaline-2-carbonitrile core is of particular interest as it serves as a template for the development of potent kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3][4]

The chloro substituent at the 7-position of the quinoxaline ring can modulate the electronic properties of the molecule and provide a handle for further synthetic diversification through cross-coupling reactions. The nitrile group at the 2-position is a key pharmacophoric element, often involved in hydrogen bonding interactions within the ATP-binding pocket of kinases.

Synthetic Protocols

PART 1: Synthesis of the Precursor: this compound

Workflow for the Synthesis of this compound:

Synthesis_Workflow start 2-Amino-6-chlorobenzonitrile nitration Nitration (e.g., HNO3/H2SO4) start->nitration Step 1 intermediate 2-Amino-6-chloro-3-nitrobenzonitrile nitration->intermediate Formation of Nitro Intermediate reduction Reduction (e.g., SnCl2/HCl or H2/Pd-C) intermediate->reduction Step 2 product This compound reduction->product Final Product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol (Proposed):

  • Nitration of 2-Amino-6-chlorobenzonitrile:

    • Rationale: The introduction of a nitro group at the 3-position is a crucial step. The directing effects of the amino and chloro groups will favor nitration at the desired position.

    • Procedure: To a cooled (0-5 °C) solution of 2-amino-6-chlorobenzonitrile in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature. After the addition is complete, the reaction mixture is stirred at low temperature for a specified time and then carefully poured onto ice. The precipitated product, 2-amino-6-chloro-3-nitrobenzonitrile, is collected by filtration, washed with water, and dried.

  • Reduction of 2-Amino-6-chloro-3-nitrobenzonitrile:

    • Rationale: The nitro group is then reduced to an amino group to yield the desired vicinal diamine. Several methods can be employed for this transformation. A common and effective method is the use of tin(II) chloride in hydrochloric acid.

    • Procedure: The 2-amino-6-chloro-3-nitrobenzonitrile is suspended in a suitable solvent such as ethanol or concentrated hydrochloric acid. An excess of a reducing agent, for instance, stannous chloride dihydrate, is added portion-wise. The reaction mixture is then heated to facilitate the reduction. Upon completion, the reaction is cooled, and the pH is adjusted with a base (e.g., NaOH or NaHCO₃) to precipitate the product. The crude this compound is then collected by filtration, washed, and can be purified by recrystallization.

PART 2: Synthesis of a Bioactive Quinoxaline Derivative

The true utility of this compound is demonstrated in its conversion to biologically active molecules. The following protocol outlines the synthesis of a 7-chloro-3-arylquinoxaline-2-carbonitrile derivative, a class of compounds with potential antimalarial activity.[6]

Workflow for Quinoxaline Synthesis:

Quinoxaline_Synthesis diamine This compound condensation Condensation Reaction (Acid or Base Catalysis) diamine->condensation keto_acid α-Keto Acid (e.g., Phenylglyoxylic Acid) keto_acid->condensation quinoxaline 7-Chloro-3-phenylquinoxaline-2-carbonitrile condensation->quinoxaline Cyclization & Dehydration

Caption: General workflow for the synthesis of a 7-chloro-3-arylquinoxaline-2-carbonitrile.

Step-by-Step Protocol:

  • Condensation Reaction:

    • Rationale: The reaction between the ortho-diamine and the α-keto acid proceeds via a condensation mechanism, followed by cyclization and dehydration to form the aromatic quinoxaline ring.

    • Procedure: A mixture of this compound (1 equivalent) and an α-keto acid, such as phenylglyoxylic acid (1 equivalent), is dissolved in a suitable solvent, for example, ethanol or acetic acid. A catalytic amount of an acid (e.g., a few drops of concentrated HCl) or a base can be added to facilitate the reaction. The mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Rationale: After the reaction is complete, the product needs to be isolated and purified from the reaction mixture.

    • Procedure: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any unreacted acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 7-chloro-3-phenylquinoxaline-2-carbonitrile.

Quantitative Data and Biological Activity

While specific biological data for quinoxalines derived directly from this compound is not extensively reported in readily accessible literature, the broader class of 7-chloroquinoline and 7-chloroquinoxaline derivatives has demonstrated significant biological activity. For instance, various 7-chloroquinoline derivatives have shown potent anticancer activity against a range of cell lines.[7][8]

Compound Class Target/Assay Activity (IC₅₀/EC₅₀) Therapeutic Area
7-Chloroquinoline DerivativesVarious Cancer Cell LinesMicromolar to sub-micromolarOncology
3-Arylquinoxaline-2-carbonitrile DerivativesPlasmodium falciparumMicromolarAntimalarial
Substituted QuinoxalinesKinase Inhibition (e.g., c-Met)Nanomolar to micromolarOncology

This table represents a summary of activities for related compound classes to highlight the potential of derivatives from this compound.

The synthesis of a library of 7-chloro-3-substituted-quinoxaline-2-carbonitriles from this compound and a variety of α-keto acids would be a promising strategy to identify novel kinase inhibitors or other bioactive molecules.

Conclusion and Future Perspectives

This compound is a strategically important chemical intermediate with significant potential in medicinal chemistry. Its ability to serve as a precursor for the synthesis of 7-chloroquinoxaline-2-carbonitrile derivatives provides a direct entry into a chemical space rich with biologically active compounds. The protocols and workflows outlined in this application note offer a practical guide for researchers and drug development professionals to utilize this versatile building block in their discovery programs.

Future efforts should focus on the synthesis and biological evaluation of a diverse library of quinoxalines derived from this compound to explore their therapeutic potential fully. The continued exploration of this and similar scaffolds will undoubtedly contribute to the development of the next generation of targeted therapies.

References

The Strategic Utility of 2,3-Diamino-6-chlorobenzonitrile in the Synthesis of Biologically Active Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures with therapeutic potential. 2,3-Diamino-6-chlorobenzonitrile stands as a privileged scaffold, embodying a unique convergence of reactive functional groups that render it a highly versatile precursor for the synthesis of a diverse array of biologically active heterocyclic compounds. The vicinal diamino arrangement on the benzene ring is primed for cyclocondensation reactions, providing a gateway to fused heterocyclic systems, most notably quinazolines and related scaffolds. The strategically positioned chloro and nitrile functionalities offer additional handles for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, elucidating the synthetic pathways to harness the potential of this compound in the creation of potent and selective bioactive molecules, with a particular focus on the synthesis of quinazolinone derivatives, a cornerstone of many targeted therapies.

Core Application: A Gateway to Quinazolinone-Based Kinase Inhibitors

The quinazolinone core is a well-established pharmacophore in a multitude of approved and investigational drugs, particularly in the realm of oncology.[1][2][3] These scaffolds are adept at targeting the ATP-binding site of protein kinases, enzymes that play a pivotal role in cellular signaling pathways and are often dysregulated in cancer. The this compound scaffold provides a direct and efficient route to 8-amino-7-chloro-substituted quinazolinones, a class of compounds with documented biological significance.[4][5][6]

The general synthetic strategy involves the cyclocondensation of the vicinal diamines with a one-carbon electrophile, which can be an orthoester, an acid chloride, or a carboxylic acid, to form the pyrimidinone ring of the quinazolinone system. The choice of the C1 source allows for the introduction of various substituents at the 2-position of the quinazolinone core, a key vector for modulating kinase selectivity and potency.

Synthetic Protocols: From Diamine to Fused Heterocycle

While specific literature detailing the use of this compound is not abundant, the following protocols are based on well-established synthetic transformations of analogous 1,2-diaminobenzene derivatives and are expected to be readily adaptable.

Protocol 1: Synthesis of 8-Amino-7-chloro-2-substituted-4(3H)-quinazolinones via Orthoester Cyclocondensation

This protocol describes a general method for the synthesis of 2-substituted quinazolinones through the reaction of this compound with various orthoesters. The orthoester serves as the source of the C2 carbon and its corresponding substituent.

Rationale: Orthoesters are excellent reagents for this transformation as they are reactive under mildly acidic conditions and the reaction byproducts (alcohols) are easily removed.[7][8][9] The reaction proceeds through the formation of an intermediate amidine, which then undergoes intramolecular cyclization to yield the quinazolinone.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq.) in the desired orthoester (e.g., triethyl orthoformate, triethyl orthoacetate, triethyl orthopropionate; 5-10 eq.).

  • Catalyst Addition: Add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid, 0.1 eq.) or a Lewis acid to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the excess orthoester is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the desired 8-amino-7-chloro-2-substituted-4(3H)-quinazolinone.

Diagram of the Synthetic Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A This compound D Reaction Mixture in Flask A->D B Orthoester (e.g., Triethyl orthoformate) B->D C Acid Catalyst (e.g., p-TSA) C->D E Reflux D->E F Monitor by TLC/LC-MS E->F G Cooling & Precipitation/Evaporation F->G H Filtration G->H I Recrystallization or Column Chromatography H->I J Pure 8-Amino-7-chloro-2-substituted-4(3H)-quinazolinone I->J

Caption: Workflow for the synthesis of 8-amino-7-chloro-4(3H)-quinazolinones.

Protocol 2: Synthesis of 8-Amino-7-chloro-2-phenyl-4(3H)-quinazolinone using Benzoyl Chloride

This method is suitable for the introduction of an aryl or heteroaryl substituent at the 2-position of the quinazolinone ring.

Rationale: The reaction of an ortho-diaminobenzene with an acid chloride, such as benzoyl chloride, initially forms an amide. Subsequent cyclization under thermal or basic conditions leads to the formation of the quinazolinone ring. This two-step, one-pot procedure is a robust method for accessing 2-aryl quinazolinones.

Step-by-Step Protocol:

  • Acylation: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as pyridine or dichloromethane in a round-bottom flask. Cool the solution in an ice bath.

  • Reagent Addition: Add benzoyl chloride (1.1 eq.) dropwise to the cooled solution with stirring. Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC for the formation of the intermediate amide.

  • Cyclization: Once the acylation is complete, the cyclization can be induced by heating the reaction mixture to reflux. Alternatively, a base such as potassium carbonate can be added to facilitate the ring closure at a lower temperature.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the pure 8-amino-7-chloro-2-phenyl-4(3H)-quinazolinone.

Diagram of the Synthetic Pathway:

G start This compound intermediate Intermediate Amide start->intermediate Acylation (Pyridine or DCM) reagent1 Benzoyl Chloride reagent1->intermediate product 8-Amino-7-chloro-2-phenyl-4(3H)-quinazolinone intermediate->product Cyclization (Heat or Base)

Caption: Synthesis of 2-phenyl-quinazolinone from this compound.

Potential Biologically Active Molecules and Their Significance

The synthetic routes described above can be employed to generate a library of quinazolinone derivatives with potential therapeutic applications. The following table summarizes some of the key classes of bioactive molecules that can be accessed from this compound and their relevance in drug discovery.

Target Molecule ClassR-group at C2Potential Biological ActivityRationale and Significance
EGFR Inhibitors Substituted AnilinesAnticancerThe 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibiting the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.
VEGFR Inhibitors Various HeterocyclesAnti-angiogenic, AnticancerVascular Endothelial Growth Factor Receptor (VEGFR) is crucial for angiogenesis, the formation of new blood vessels that tumors need to grow. Quinazolinones can be designed to inhibit VEGFR signaling.
Multi-Kinase Inhibitors Diverse Aryl and Heteroaryl groupsBroad-spectrum AnticancerBy strategically modifying the C2 substituent, it is possible to design quinazolinones that inhibit multiple kinases involved in cancer progression, offering a broader therapeutic window.
Antimicrobial Agents Halogenated Phenyl, ThienylAntibacterial, AntifungalThe quinazolinone scaffold has also been explored for its antimicrobial properties. The introduction of specific substituents can enhance this activity.[3][10]

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of a wide range of biologically active heterocyclic compounds. Its inherent chemical reactivity, particularly towards the formation of fused ring systems like quinazolinones, makes it an attractive scaffold for medicinal chemists. The protocols outlined in this document, based on established chemical principles, provide a solid foundation for the exploration of the synthetic utility of this compound. Further research into the derivatization of the chloro and nitrile functionalities, post-quinazolinone formation, could unlock even greater molecular diversity and lead to the discovery of novel therapeutic agents. The continued exploration of multicomponent reactions and novel catalytic systems will undoubtedly expand the synthetic repertoire available for this promising building block.

References

Application Notes and Protocols for Monitoring Reactions of 2,3-Diamino-6-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reaction Monitoring for a Versatile Building Block

2,3-Diamino-6-chlorobenzonitrile is a key intermediate in the synthesis of a variety of heterocyclic compounds, which are of significant interest in pharmaceutical and materials science research. The presence of two adjacent amino groups, a nitrile moiety, and a halogenated benzene ring makes it a versatile precursor for constructing complex molecular architectures, most notably quinoxalines. The efficiency of these syntheses, the purity of the final product, and the overall safety and scalability of the process are critically dependent on precise control over the reaction conditions. Real-time or near-real-time monitoring of the consumption of reactants, the formation of intermediates, and the emergence of the final product and any by-products is therefore not just beneficial, but essential for robust process development and quality control.[1]

This guide provides detailed analytical methods for monitoring the reactions of this compound, with a particular focus on its cyclocondensation with 1,2-dicarbonyl compounds to form substituted quinoxalines. The protocols herein are designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step instructions.

Core Principles of Analytical Strategy

A robust analytical strategy for reaction monitoring should be multi-faceted, often combining both offline and in-situ techniques to provide a comprehensive understanding of the reaction dynamics.

  • Offline Analysis (Chromatography): Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) provide high-resolution separation of components in a reaction mixture. This allows for accurate quantification of individual species, crucial for determining reaction kinetics, conversion rates, and impurity profiles.

  • In-situ Analysis (Spectroscopy): In-situ methods, such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, monitor the reaction as it happens, directly in the reaction vessel.[2][3] This provides real-time kinetic data and can reveal transient intermediates that might be missed by offline analysis.[2][4]

The choice of method depends on the specific reaction conditions (temperature, pressure, solvent) and the information required. For instance, in-situ FTIR is excellent for tracking changes in functional groups in real-time, while HPLC-MS is superior for identifying and quantifying specific, low-level impurities.[2][5]

Application Example: Monitoring the Synthesis of 6-Chloro-2,3-disubstituted-quinoxaline

A common and important reaction of this compound is its cyclocondensation with a 1,2-dicarbonyl compound, such as benzil, to form a substituted quinoxaline. This reaction serves as our model for the following analytical protocols.[6][7]

Reaction Scheme:

Below is a logical workflow for developing and implementing an analytical monitoring strategy for this reaction.

reaction_monitoring_workflow cluster_reaction Phase 2: Reaction Monitoring cluster_analysis Phase 3: Data Analysis & Interpretation dev_hplc Develop HPLC-UV/MS Method hplc_analysis HPLC Analysis: Quantify Reactants, Product, & By-products dev_hplc->hplc_analysis dev_gcms Develop GC-MS Method (if applicable) gcms_analysis GC-MS Analysis: Identify Volatile Impurities dev_gcms->gcms_analysis dev_ftir Develop In-Situ FTIR Method insitu_monitor Continuous In-Situ Monitoring dev_ftir->insitu_monitor run_reaction Initiate Synthesis Reaction sample Withdraw Aliquots (for Offline) run_reaction->sample run_reaction->insitu_monitor sample->hplc_analysis sample->gcms_analysis ftir_analysis FTIR Analysis: Track Functional Group Conversion insitu_monitor->ftir_analysis kinetic_modeling Kinetic & Mechanistic Insights hplc_analysis->kinetic_modeling gcms_analysis->kinetic_modeling ftir_analysis->kinetic_modeling ftir_monitoring cluster_changes Key Spectral Changes Reactants Reactants (this compound + Benzil) NH_stretch Decrease in N-H stretch (~3300-3500 cm⁻¹) Reactants->NH_stretch Consumption leads to: CO_stretch Decrease in C=O stretch (~1680 cm⁻¹) Reactants->CO_stretch Consumption leads to: Product Product (Quinoxaline Derivative) CN_formation Increase in C=N stretch (~1620-1640 cm⁻¹) CN_formation->Product Formation leads to:

References

Application Notes and Protocols for the Chromatographic Analysis of 2,3-Diamino-6-chlorobenzonitrile Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Diamino-6-chlorobenzonitrile is a substituted aromatic amine that serves as a key intermediate in the synthesis of various heterocyclic compounds of interest in the pharmaceutical and agrochemical industries. The purity of this intermediate is paramount, as the presence of starting materials, byproducts, or degradation products can significantly impact the yield, safety, and efficacy of the final product. Consequently, robust and reliable analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the quality of this compound.

This comprehensive guide provides detailed protocols and technical insights for the analysis of this compound reaction mixtures using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed to be both practical and scientifically sound, offering researchers, scientists, and drug development professionals a solid foundation for implementing effective analytical controls.

Chemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective chromatographic separation methods.

PropertyValueSource
Molecular Formula C₇H₆ClN₃[1][2]
Molecular Weight 167.6 g/mol [1]
Appearance Solid (usually white or off-white powder)[3]
Solubility Low solubility in water; soluble in polar organic solvents like DMSO and DMF.[3]
Predicted Boiling Point 407.3±45.0 °C[1]
Predicted Density 1.41±0.1 g/cm³[1]

The presence of two primary amino groups and a nitrile group attached to a chlorobenzene ring imparts a significant degree of polarity to the molecule. This, combined with its aromatic nature, dictates the choice of stationary and mobile phases for both TLC and HPLC.

Part 1: Thin-Layer Chromatography (TLC) Analysis

TLC is an invaluable technique for the rapid, qualitative assessment of reaction progress and for the preliminary screening of solvent systems for column chromatography and HPLC.[4]

Principle of Separation

In this protocol, we will utilize normal-phase TLC, where a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase. More polar compounds in the reaction mixture will have a stronger affinity for the stationary phase and will thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rƒ). Conversely, less polar compounds will be more readily eluted by the mobile phase and will have a higher Rƒ.

Experimental Protocol for TLC

Materials and Reagents:

  • TLC plates: Silica gel 60 F₂₅₄ on aluminum or glass backing

  • Developing chamber

  • Capillary spotters or micropipettes

  • UV lamp (254 nm and 366 nm)

  • Staining reagents (see Table 2)

  • Reaction mixture sample

  • Standard solution of this compound (if available)

  • Solvents for mobile phase (HPLC grade)

Procedure:

  • Plate Preparation: With a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.[4] Mark the positions for spotting the sample and standard.

  • Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable volatile solvent (e.g., ethyl acetate, methanol, or dichloromethane) to achieve a concentration of approximately 1-2 mg/mL.

  • Spotting: Using a capillary spotter, apply a small spot of the prepared sample solution onto the origin line.[4] If a standard is available, spot it alongside the sample. Keep the spots small and concentrated to ensure good separation.

  • Development: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for 10-15 minutes. Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

    • UV Visualization: View the dried plate under a UV lamp at 254 nm. Aromatic compounds like this compound will appear as dark spots against a fluorescent background.

    • Staining: If further visualization is required, use an appropriate staining reagent as detailed in Table 2.

Selection of Mobile Phase and Visualization Reagents

The choice of mobile phase is critical for achieving optimal separation. Given the polar nature of this compound, a mobile phase of intermediate polarity is recommended. A good starting point is a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetone). The polarity of the mobile phase can be fine-tuned by adjusting the ratio of the solvents.

Table 1: Recommended Starting Mobile Phase Systems for TLC

SystemSolvent ASolvent BRecommended Ratio (v/v)Rationale
1 HexaneEthyl Acetate1:1 to 1:3A versatile system for compounds of intermediate polarity.
2 TolueneAcetone3:1 to 1:1Toluene offers different selectivity for aromatic compounds.
3 DichloromethaneMethanol98:2 to 95:5A more polar system for highly polar byproducts.

Table 2: Visualization Reagents for Aromatic Amines on TLC

ReagentPreparationProcedureExpected ResultReference
Ninhydrin 0.2-0.3 g in 100 mL ethanol or n-butanol, with 3 mL acetic acid.Spray or dip the plate and heat gently.Primary and secondary amines appear as reddish or purple spots.[5][6]
p-Anisaldehyde 15 g p-anisaldehyde in 250 mL ethanol with 2.5 mL conc. H₂SO₄.Dip the plate and heat.A general reagent that gives a range of colors for different functional groups.
Potassium Permanganate 3 g KMnO₄, 20 g K₂CO₃, 5 mL 5% NaOH in 300 mL water.Dip the plate.Compounds that can be oxidized (including amines) will appear as yellow spots on a purple background.
Ehrlich's Reagent 1 g p-dimethylaminobenzaldehyde in 75 mL methanol and 50 mL conc. HCl.Spray the plate and gently heat.Very good for amines, indoles, and pyrrolizidine alkaloids.[5]
Interpreting TLC Results

The Rƒ value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. By comparing the Rƒ values and spot characteristics (color, intensity) of the components in the reaction mixture to a standard of this compound, one can qualitatively assess the progress of the reaction. The appearance of new spots may indicate the formation of byproducts, while the diminishing intensity of a starting material spot suggests its consumption.

Workflow for TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample Prepare Sample & Standard spotting Spot Plate prep_sample->spotting prep_plate Prepare TLC Plate prep_plate->spotting prep_chamber Equilibrate Chamber development Develop Plate prep_chamber->development spotting->development drying Dry Plate development->drying visualize_uv Visualize (UV) drying->visualize_uv visualize_stain Visualize (Stain) visualize_uv->visualize_stain calculate_rf Calculate Rƒ & Interpret visualize_stain->calculate_rf

Caption: Workflow for TLC analysis of reaction mixtures.

Part 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides quantitative data with high resolution and sensitivity, making it the preferred method for final purity assessment and impurity profiling. Given the polar nature of this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate.

Principle of Separation

In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar (typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol).[7] Analytes are separated based on their hydrophobicity. Less polar (more hydrophobic) compounds will interact more strongly with the stationary phase and elute later, while more polar compounds will have a greater affinity for the mobile phase and elute earlier.

Recommended HPLC System and Columns

A standard HPLC system equipped with a UV detector is suitable for this analysis. The aromatic nature of this compound allows for sensitive detection in the UV range, typically around 240-280 nm.[8][9]

Table 3: Recommended HPLC Columns for Polar Aromatic Amines

Column PhaseParticle Size (µm)Dimensions (mm)RationaleRecommended Vendor/Type
C18 3 - 54.6 x 150 or 4.6 x 250The workhorse of reversed-phase chromatography, offering good retention for a wide range of compounds.[10]Ascentis C18, Kromasil ODS[8][10]
RP-Amide 3 - 54.6 x 150Provides enhanced retention for polar compounds, especially those with hydrogen-bonding potential, like amines.[10]Ascentis RP-Amide[10]
Phenyl-Hexyl 3 - 54.6 x 150Offers alternative selectivity through π-π interactions with the aromatic ring of the analyte.[11]Luna Phenyl-Hexyl[11]
Experimental Protocol for HPLC

Materials and Reagents:

  • HPLC system with UV detector

  • Selected HPLC column (see Table 3)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • Buffers (e.g., phosphate, acetate) or additives (e.g., formic acid, trifluoroacetic acid)

  • Reaction mixture sample

  • Standard of this compound

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the aqueous and organic components in the desired ratio. For example, a starting mobile phase could be 60% water with 0.1% formic acid and 40% acetonitrile. Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the reaction mixture in the mobile phase or a compatible solvent to a final concentration of approximately 0.1-0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System Setup:

    • Install the appropriate column.

    • Set the column oven temperature (e.g., 30 °C).

    • Equilibrate the system by pumping the mobile phase through the column until a stable baseline is achieved.

    • Set the UV detector wavelength (a starting point could be 254 nm, but a UV scan of the analyte is recommended for optimization).

    • Set the flow rate (typically 1.0 mL/min for a 4.6 mm ID column).

  • Injection and Data Acquisition: Inject a fixed volume of the prepared sample (e.g., 10 µL) and start the data acquisition.

  • Analysis: Analyze the resulting chromatogram to determine the retention times, peak areas, and relative percentages of the components.

Method Development Strategy

Developing a robust HPLC method involves optimizing several parameters to achieve good resolution, peak shape, and analysis time.

Workflow for HPLC Method Development

HPLC_Method_Dev start Define Separation Goal col_select Select Column (e.g., C18, Phenyl) start->col_select mob_phase_org Select Organic Solvent (ACN vs. MeOH) col_select->mob_phase_org mob_phase_aq Select Aqueous Phase (pH, Buffer) mob_phase_org->mob_phase_aq gradient Develop Gradient Profile mob_phase_aq->gradient optimize Optimize Flow Rate & Temperature gradient->optimize validate Validate Method optimize->validate

Caption: A systematic approach to HPLC method development.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in RP-HPLC. They offer different selectivities, so it is often beneficial to screen both.[11]

  • Aqueous Phase pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like amines. Buffering the mobile phase at a pH at least 2 units away from the pKa of the amino groups can improve peak symmetry and reproducibility.[11] Adding a small amount of an acid like formic acid (0.1%) can protonate the amino groups and reduce peak tailing caused by interactions with residual silanols on the stationary phase.

  • Gradient Elution: For complex reaction mixtures containing components with a wide range of polarities, a gradient elution program (where the proportion of the organic solvent is increased over time) is often necessary to achieve adequate separation of all components within a reasonable timeframe.

Table 4: Example HPLC Gradient Program

Time (min)% Aqueous (0.1% Formic Acid)% Acetonitrile
0.09010
20.01090
25.01090
25.19010
30.09010

Conclusion

The TLC and HPLC protocols outlined in this application note provide a robust framework for the analysis of this compound reaction mixtures. TLC serves as a rapid, qualitative tool for reaction monitoring, while HPLC offers high-resolution, quantitative analysis essential for purity determination and quality control. The key to successful analysis lies in the systematic optimization of chromatographic conditions, guided by a sound understanding of the analyte's chemical properties and the principles of chromatography. By implementing these methodologies, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Condensation Reactions of 2,3-Diamino-6-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for "2,3-Diamino-6-chlorobenzonitrile" condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, improve yields, and troubleshoot common experimental hurdles. The following information is curated from established scientific literature and practical laboratory experience to ensure scientific integrity and provide actionable insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of condensation reactions involving this compound?

A1: this compound is a versatile precursor, primarily utilized in reactions that form heterocyclic structures. The two amino groups are nucleophilic and readily react with various electrophiles. Common condensation partners include:

  • Dicarbonyl compounds (e.g., α-ketoesters, 1,2-diketones): These reactions typically lead to the formation of pyrazine or quinoxaline derivatives.

  • Isothiocyanates and Carbon Disulfide: These reagents react with the diamine to form substituted benzimidazoles or related heterocyclic systems.

  • Orthoesters: Condensation with orthoesters can yield substituted purine analogs.

  • Aldehydes and Ketones: These can react with one or both amino groups, leading to the formation of Schiff bases or cyclized products depending on the reaction conditions.

The choice of reaction partner and conditions will dictate the final heterocyclic scaffold, which is often a key structural motif in pharmacologically active compounds.

Q2: What is a typical starting point for optimizing the yield of a condensation reaction with this substrate?

A2: A good starting point for optimization involves a systematic approach focusing on several key parameters:

  • Solvent Selection: Aprotic polar solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are often effective as they can dissolve the starting materials and facilitate the reaction.[1] In some cases, alcohols like ethanol or propanol can also be suitable, particularly when a catalyst is employed.

  • Temperature Control: Reaction kinetics are highly temperature-dependent. Start with a moderate temperature (e.g., 60-80 °C) and adjust based on reaction progress as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some reactions may require reflux temperatures to proceed at a reasonable rate.[2]

  • Catalyst Screening: Acid or base catalysis is common in condensation reactions.

    • Acid Catalysts: p-Toluenesulfonic acid (p-TSA), acetic acid, or Lewis acids can be effective in activating carbonyl compounds.

    • Base Catalysts: Organic bases like triethylamine (TEA), piperidine, or morpholine can facilitate deprotonation steps.[2] Inorganic bases such as potassium carbonate may also be used.

  • Stoichiometry: While a 1:1 molar ratio of reactants is often the theoretical starting point, a slight excess of one reactant (typically the more stable or less expensive one) can sometimes drive the reaction to completion.

Q3: How can I effectively monitor the progress of my reaction?

A3: The most common and effective methods for monitoring reaction progress are:

  • Thin Layer Chromatography (TLC): This is a quick and inexpensive way to visualize the disappearance of starting materials and the appearance of the product. A well-chosen solvent system is crucial for good separation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed information, confirming the mass of the product and helping to identify any major by-products. It is particularly useful for complex reaction mixtures.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity, HPLC is the preferred method.

Regularly sampling the reaction mixture (e.g., every 1-2 hours) will provide a clear picture of the reaction kinetics and help determine the optimal reaction time.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem 1: Low or No Product Yield

Potential Cause Explanation Suggested Solution
Insufficient Reaction Temperature The activation energy for the reaction has not been overcome.Gradually increase the reaction temperature in 10-20 °C increments while monitoring with TLC/LC-MS. Consider switching to a higher-boiling solvent if necessary.
Inappropriate Solvent The reactants may not be fully soluble, or the solvent may not be suitable for the reaction mechanism.Screen a range of solvents with varying polarities (e.g., DMF, DMSO, acetonitrile, toluene). Ensure all starting materials are fully dissolved before proceeding.[1]
Catalyst Inefficiency or Absence The reaction may require a catalyst to proceed at a reasonable rate.If uncatalyzed, introduce a catalytic amount of a suitable acid (e.g., acetic acid, p-TSA) or base (e.g., triethylamine, piperidine). If a catalyst is already in use, consider screening other catalysts.
Decomposition of Starting Material This compound can be sensitive to harsh conditions (e.g., strong acids/bases, high temperatures), leading to degradation.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3] Use milder reaction conditions if possible. Check the stability of your starting material under the reaction conditions in a small-scale trial.

Problem 2: Formation of Multiple Products/Impurities

Potential Cause Explanation Suggested Solution
Side Reactions The amino groups can undergo various side reactions, such as acylation, oxidation, or reaction with the solvent. The nitrile group can also be susceptible to hydrolysis under certain conditions.[3]- Control Stoichiometry: Use a precise molar ratio of reactants. A slight excess of one may be beneficial, but a large excess can lead to by-products.- Lower Temperature: Running the reaction at a lower temperature can often improve selectivity.- Inert Atmosphere: Protect the reaction from atmospheric oxygen and moisture by using an inert gas.[3]
Lack of Regioselectivity If the condensing partner is unsymmetrical, it may react with either of the two amino groups, leading to isomeric products.The inherent electronic and steric differences between the two amino groups may favor one isomer. If not, consider using a protecting group strategy to block one of the amino groups, followed by deprotection after the condensation.
Over-reaction or Polymerization The product itself may be reactive under the reaction conditions, leading to further reactions or polymerization, which can appear as a complex mixture or baseline material on TLC.Monitor the reaction closely and stop it as soon as the starting material is consumed. Isolate the product promptly. Consider a two-step approach where the intermediate is isolated before proceeding to the next step.

Problem 3: Reaction Stalls Before Completion

Potential Cause Explanation Suggested Solution
Catalyst Deactivation The catalyst may be consumed by a side reaction or poisoned by impurities in the starting materials or solvent.Add a fresh portion of the catalyst to the reaction mixture. Ensure the purity of your reagents and the dryness of your solvent.
Reversible Reaction The reaction may be in equilibrium, with the reverse reaction preventing full conversion.If the condensation reaction produces a small molecule by-product (e.g., water), use a Dean-Stark trap or add a dehydrating agent (e.g., molecular sieves) to remove it and drive the equilibrium towards the product side.
Product Precipitation The product may be insoluble in the reaction solvent and precipitate out, coating the surface of the remaining starting material and preventing further reaction.Add a co-solvent to improve the solubility of the product. Increase the reaction temperature if the product's solubility increases with temperature.

Experimental Workflow & Methodologies

General Protocol for a Trial Condensation Reaction

This protocol provides a starting point for the condensation of this compound with a generic aldehyde.

Materials:

  • This compound

  • Aldehyde of interest

  • Ethanol (anhydrous)

  • Acetic Acid (glacial)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).

  • Add anhydrous ethanol to dissolve the starting material (approx. 10-20 mL per gram of diamine).

  • Begin stirring and purge the flask with an inert gas.

  • Add the aldehyde (1.0-1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol).

  • Monitor the reaction progress by TLC every hour.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues in these condensation reactions.

TroubleshootingWorkflow Start Start: Low Yield or Impurities Check_Purity Verify Purity of Starting Materials (NMR, LC-MS) Start->Check_Purity First Step Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Purity->Check_Conditions If pure Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Solvent Screen Solvents Check_Conditions->Optimize_Solvent Optimize_Catalyst Screen Catalysts (Acid/Base) Check_Conditions->Optimize_Catalyst Inert_Atmosphere Use Inert Atmosphere (N2/Ar) Check_Conditions->Inert_Atmosphere Check_Side_Reactions Analyze By-products (LC-MS, NMR) Optimize_Temp->Check_Side_Reactions Optimize_Solvent->Check_Side_Reactions Optimize_Catalyst->Check_Side_Reactions Inert_Atmosphere->Check_Side_Reactions Hydrolysis Hydrolysis of Nitrile? Check_Side_Reactions->Hydrolysis Identify Oxidation Oxidation of Amines? Check_Side_Reactions->Oxidation Identify Use_Anhydrous Use Anhydrous Conditions Hydrolysis->Use_Anhydrous Use_Inert Implement Inert Atmosphere Oxidation->Use_Inert End Improved Yield and Purity Use_Anhydrous->End Use_Inert->End

Caption: A systematic workflow for troubleshooting low yields and impurities.

References

Technical Support Center: Optimizing Reaction Conditions for 2,3-Diamino-6-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Diamino-6-chlorobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical troubleshooting advice for optimizing reaction conditions. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the key structural and reactivity features of this compound?

A1: this compound is a versatile aromatic building block characterized by three key functional groups: two amino (-NH₂) groups, a nitrile (-CN) group, and a chloro (-Cl) group.

  • Nucleophilicity of Amino Groups: The two amino groups are the primary centers for nucleophilic attack in reactions like acylation, alkylation, and nucleophilic aromatic substitution (SNAr). However, they are not equally reactive. The nitrile and chloro groups are strongly electron-withdrawing, which deactivates the benzene ring and reduces the basicity and nucleophilicity of the amino groups.[1]

  • Differential Reactivity: The amino group at position 3 is expected to be more nucleophilic than the one at position 2. This is because the group at position 2 experiences greater steric hindrance from the adjacent nitrile group and is subject to stronger deactivation due to its ortho position relative to the nitrile.[1] The amino group at position 3 is meta to the nitrile group, resulting in less electronic deactivation.[1] This differential reactivity can be exploited for regioselective mono-functionalization under carefully controlled conditions.

  • Other Reactive Sites: While the amino groups are most reactive, the nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine under harsh conditions. The chloro group is generally not reactive towards typical SNAr conditions unless the ring is further activated.

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are crucial to maintain the integrity of this compound.

  • Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2] It is often recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C to prevent degradation from moisture and atmospheric components.[3] Keep it away from heat, ignition sources, and direct sunlight.[2][4]

  • Handling: Use personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[4][5] Handle in a chemical fume hood to avoid inhalation of dust or fumes.[6] Avoid contact with skin and eyes.[6] The compound is incompatible with strong oxidizing agents, acids, bases, and acid chlorides.[4][5]

Q3: What solvents are suitable for dissolving this compound?

A3: Solubility is a critical first step for any reaction. Due to its polar functional groups (amino, nitrile) and non-polar benzene ring, its solubility varies.

  • Poor Solubility: It has low solubility in water and non-polar solvents like hydrocarbons.[2][7]

  • Good Solubility: It is generally soluble in polar organic solvents.[2] Common choices include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), and alcohols like ethanol or methanol.[2][8][9] The choice of solvent should ultimately be dictated by the specific reaction requirements.

Troubleshooting Guide: Optimizing Your Reaction

This section addresses common issues encountered during reactions with this compound and provides systematic approaches to resolve them.

Q4: My reaction yield is low or the reaction is not proceeding. What are the likely causes and how can I fix it?

A4: Low or no conversion is a frequent challenge. A systematic approach to troubleshooting is essential. The workflow below can guide your optimization process.

References

Technical Support Center: Characterization of Unexpected Products in 2,3-Diamino-6-chlorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for experiments involving 2,3-Diamino-6-chlorobenzonitrile. This guide is designed to provide expert insights and troubleshooting assistance for the common and unexpected challenges you may face during the synthesis and derivatization of this versatile building block. As Senior Application Scientists, we have compiled this resource based on fundamental chemical principles and field-proven experience with related aromatic systems.

Introduction: The Reactivity Landscape of this compound

This compound is a trifunctional aromatic compound with a unique arrangement of reactive sites: two vicinal amino groups, a nitrile moiety, and a halogen substituent. This configuration makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry.[1] However, the interplay of these functional groups can also lead to complex reaction pathways and the formation of unexpected products. Understanding the potential for these side reactions is crucial for successful and reproducible synthetic outcomes.

This guide will address common issues in a question-and-answer format, providing both theoretical explanations and practical troubleshooting steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Intramolecular Cyclization vs. Intermolecular Reactions

Question: I am attempting a substitution reaction on the chloro group, but I am consistently isolating a product that appears to be a result of intramolecular cyclization. Why is this happening and how can I favor the intermolecular reaction?

Answer:

The proximity of the two amino groups in this compound creates a high propensity for intramolecular cyclization, often outcompeting intermolecular reactions, especially under thermal or basic conditions. The ortho-diamino functionality is a classic precursor for the formation of benzimidazoles and other fused heterocyclic systems.

Potential Cyclization Pathways:

  • Reaction with Aldehydes or Ketones: Condensation with the diamine can lead to the formation of a seven-membered diazepine ring.[2][3]

  • Reaction with Carboxylic Acids or their Derivatives: This can lead to the formation of benzimidazole derivatives.

  • Reaction with Phosgene or its Equivalents: This can result in the formation of a benzimidazolone.

Troubleshooting Workflow for Favoring Intermolecular Reactions:

G start Low yield of desired intermolecular product condition1 Are you using high temperatures? start->condition1 action1 Lower the reaction temperature. Consider milder reaction conditions. condition1->action1 Yes condition2 Is a strong base present? condition1->condition2 No action1->condition2 action2 Use a weaker, non-nucleophilic base or a proton sponge. condition2->action2 Yes condition3 Is the concentration high? condition2->condition3 No action2->condition3 action3 Employ high dilution conditions to favor intermolecular reactions. condition3->action3 Yes condition4 Are the amino groups protected? condition3->condition4 No action3->condition4 action4 Consider protecting the amino groups (e.g., as Boc or Ac derivatives) prior to the substitution reaction. condition4->action4 No end Improved yield of intermolecular product condition4->end Yes action4->end

Caption: Troubleshooting workflow for favoring intermolecular reactions.

Experimental Protocol: Protection of Amino Groups

  • Dissolution: Dissolve this compound (1 eq.) in a suitable aprotic solvent (e.g., THF or Dichloromethane).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (2.2 eq.).

  • Protecting Group Addition: Slowly add the protecting agent (e.g., Di-tert-butyl dicarbonate for Boc protection, 2.2 eq.) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.

FAQ 2: Unexpected Hydrolysis of the Nitrile Group

Question: I am performing a reaction under acidic conditions and observing a significant amount of a byproduct that appears to be the corresponding amide or carboxylic acid. How can I prevent this?

Answer:

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, converting it first to an amide and then to a carboxylic acid.[4] The rate of this hydrolysis is highly dependent on the reaction conditions, particularly the concentration of the acid or base and the temperature.[5]

Key Considerations:

  • Acid Concentration: In highly concentrated sulfuric acid, the rate-determining step is often the nucleophilic attack of water on the protonated nitrile.[4][5]

  • Temperature: Higher temperatures will accelerate the rate of hydrolysis.[6]

Strategies to Minimize Nitrile Hydrolysis:

StrategyRationale
Use Anhydrous Conditions The absence of water will prevent hydrolysis. Ensure all solvents and reagents are dry.
Lower Reaction Temperature Hydrolysis is often slower at lower temperatures.
Use Milder Acidic Conditions If possible, use a weaker acid or a buffered system.
Reduce Reaction Time Monitor the reaction closely and stop it as soon as the desired product is formed.

Data on Hydrolysis of Substituted Benzonitriles:

The following table, adapted from studies on para- and meta-substituted benzonitriles, illustrates the effect of substituents on the rate of hydrolysis. While data for this compound is not available, the general trends are informative. Electron-donating groups, such as amino groups, can influence the electronic environment of the nitrile.

SubstituentRelative Rate of Hydrolysis (in H₂SO₄)
p-NO₂Faster
p-ClSlower
HBaseline
p-CH₃Slower

Data is illustrative and based on general principles of electronic effects.

FAQ 3: Regioselectivity of Reactions on the Amino Groups

Question: I am trying to achieve mono-acylation of one of the amino groups, but I am getting a mixture of the di-acylated product and unreacted starting material. How can I control the regioselectivity?

Answer:

The two amino groups in this compound have different steric and electronic environments, which can be exploited to achieve selective mono-functionalization. The amino group at the 3-position is likely more sterically hindered by the adjacent amino and chloro groups. However, electronic effects also play a crucial role. In related systems, such as 3,6-diaminothieno[2,3-b]pyridines, the amino group at the C(3) position was found to be the most reactive towards acylation.[7]

Reaction Pathway Visualization:

G cluster_0 Reaction Pathways for Acylation start This compound mono_C2 Mono-acylation at C2-NH2 start->mono_C2 1 eq. Acylating Agent (Kinetically Favored?) mono_C3 Mono-acylation at C3-NH2 start->mono_C3 1 eq. Acylating Agent (Electronically Favored?) di Di-acylation mono_C2->di Excess Acylating Agent mono_C3->di Excess Acylating Agent

Caption: Potential acylation pathways of this compound.

Troubleshooting Strategies for Selective Mono-acylation:

  • Stoichiometry: Use of 1.0 to 1.1 equivalents of the acylating agent is crucial.

  • Slow Addition: Add the acylating agent dropwise at a low temperature (e.g., 0 °C or -78 °C) to the solution of the diamine. This can help to control the reaction and favor mono-substitution.

  • Choice of Base: A bulky, non-nucleophilic base may favor reaction at the less sterically hindered amino group.

  • Solvent Effects: The polarity of the solvent can influence the relative reactivity of the two amino groups. Experiment with a range of solvents (e.g., THF, acetonitrile, dichloromethane).

Characterization of Unexpected Products

If you have isolated an unexpected product, a combination of spectroscopic techniques will be necessary for structure elucidation.

Spectroscopic MethodInformation Provided
Mass Spectrometry (MS) Provides the molecular weight of the product, which is the first step in determining its molecular formula.
¹H NMR Spectroscopy Gives information about the number and types of protons, their connectivity, and the overall symmetry of the molecule. Look for changes in the chemical shifts of the aromatic protons and the appearance or disappearance of NH₂ signals.
¹³C NMR Spectroscopy Shows the number of unique carbon atoms. The chemical shift of the nitrile carbon (typically 115-125 ppm) is a key diagnostic peak.
Infrared (IR) Spectroscopy Useful for identifying key functional groups. The nitrile stretch appears around 2220-2260 cm⁻¹. The N-H stretches of the amino groups (around 3300-3500 cm⁻¹) will change upon acylation or cyclization.
X-ray Crystallography Provides unambiguous structural determination if a suitable single crystal can be obtained.

References

Troubleshooting guide for "2,3-Diamino-6-chlorobenzonitrile" in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Guide Topic: Troubleshooting Guide for 2,3-Diamino-6-chlorobenzonitrile

Welcome to the technical support hub for researchers utilizing this compound. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but the underlying chemical principles to empower your synthetic strategies.

Introduction: The Role of this compound

This compound is a valuable and versatile building block in medicinal chemistry and materials science. As an ortho-phenylenediamine derivative, its adjacent amino groups are primed for cyclocondensation reactions, most notably with 1,2-dicarbonyl compounds to form quinoxalines, or with activated pyrimidines to yield pteridines.[1][2] The electron-withdrawing nature of the chlorine and nitrile substituents modulates the electronic properties of the resulting heterocyclic system, often enhancing biological activity or tuning material characteristics.[3][4]

This guide addresses the most common practical challenges—from solubility hurdles to unexpected side products—to help you achieve clean, high-yield syntheses.

Frequently Asked Questions & Troubleshooting

Question 1: My this compound is not dissolving. What are the recommended solvents and conditions?

This is the most common initial challenge. The flat, aromatic structure and potential for intermolecular hydrogen bonding contribute to its limited solubility in many common solvents.

Answer:

This compound exhibits low solubility in water and non-polar aliphatic hydrocarbons.[5] Effective solubilization requires polar organic solvents, often with gentle heating.

  • Primary Recommendations: Polar aprotic solvents are typically the most effective. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices and are often used as reaction media for subsequent steps.[5]

  • Secondary Recommendations: For less polar systems or for recrystallization, polar protic solvents like ethanol, isopropanol, or butanol can be effective, especially at reflux temperatures.

  • Causality: The polarity of solvents like DMF and DMSO effectively disrupts the intermolecular forces of the solid diamine. The amino groups can hydrogen-bond with the solvent, facilitating dissolution.

Data Summary: Solvent Selection Guide

Solvent Class Typical Use Case Temperature Range (°C) Notes
DMF Polar Aprotic Reaction Medium 25 - 150 Excellent solubility. Ensure anhydrous grade for moisture-sensitive reactions.
DMSO Polar Aprotic Reaction Medium 25 - 180 Highest solvating power; can be difficult to remove under vacuum.[5]
Ethanol Polar Protic Reaction Medium / Recrystallization 25 - 78 Good solubility at reflux; often used in acid-catalyzed condensations.
Acetic Acid Polar Protic / Acid Catalyst Reaction Medium & Catalyst 25 - 118 Commonly used for quinoxaline synthesis where it serves as both solvent and catalyst.

| Toluene | Non-polar Aromatic | Azeotropic Water Removal | Reflux (111) | Used with a Dean-Stark trap to drive condensation equilibria forward. The starting material has limited solubility. |

Question 2: My condensation reaction is giving low yields or stalling. What factors should I investigate?

Low conversion is a multifaceted problem that requires a systematic approach to diagnose. The primary factors are reagent purity, reaction conditions, and catalysis.

Answer:

A stalled reaction is typically due to either deactivation of the nucleophile (the diamine) or insufficient reactivity of the electrophile (the dicarbonyl).

  • Purity of this compound: This compound is susceptible to air oxidation, especially over long-term storage. Oxidized material often appears tan, brown, or grey instead of off-white.[6] These impurities can inhibit the reaction.

    • Validation Protocol: Check the melting point (literature: 134-136 °C) and run a TLC. If impurities are present, consider recrystallization from an ethanol/water mixture or a short plug of silica gel chromatography.

  • Reaction Atmosphere (Trustworthiness Pillar): The ortho-diamine functionality is electron-rich and prone to oxidation at elevated temperatures, leading to intensely colored, polymeric side products.

    • Protocol: Always perform reactions under an inert atmosphere (Nitrogen or Argon). Use solvents that have been adequately degassed by sparging with N₂ or via freeze-pump-thaw cycles. This single step is critical for preventing yield loss to oxidative pathways.

  • Catalysis Strategy: The condensation is a nucleophilic addition-elimination. While it can proceed thermally, it is often catalyzed.

    • Acid Catalysis: A small amount of acid (e.g., acetic acid, p-TsOH) protonates the carbonyl oxygen of the electrophile, making it more electrophilic and accelerating the initial nucleophilic attack. This is the most common method for quinoxaline synthesis.[7]

    • Caution: Excessive acid is detrimental. It will protonate the amino groups of your starting material, rendering them non-nucleophilic and halting the reaction. The optimal pH is typically weakly acidic (pH 4-6).

    • Base Catalysis: Not typically used for this reaction, as it does not activate the electrophile and can promote side reactions of the dicarbonyl partner.

  • Temperature and Reaction Time: Many condensations require heat to overcome the activation energy for cyclization and dehydration.

    • Monitoring: Track the reaction progress by TLC or LC-MS. If the reaction stalls (i.e., starting material is still present but no further product is forming), a modest increase in temperature may be required. However, temperatures above 150 °C can promote decomposition.

Workflow: Troubleshooting Low Conversion

G start Low Yield / Stalled Reaction check_purity 1. Verify Purity of Diamine (TLC, MP, Color) start->check_purity check_atmosphere 2. Confirm Inert Atmosphere (N2 / Argon Setup) check_purity->check_atmosphere Purity OK purify Action: Purify Starting Material (Recrystallize / Chromatography) check_purity->purify Impure check_catalyst 3. Evaluate Catalyst (Is pH optimal? Too much acid?) check_atmosphere->check_catalyst Inert degas Action: Degas Solvents & Purge Headspace check_atmosphere->degas Air Present check_temp 4. Assess Temperature (Is it high enough for cyclization?) check_catalyst->check_temp Catalyst OK adjust_ph Action: Buffer or Reduce Acid Catalyst Loading check_catalyst->adjust_ph pH Incorrect increase_temp Action: Increase Temp Modestly (e.g., in 10°C increments) check_temp->increase_temp Too Low success Problem Resolved check_temp->success Conditions Optimized purify->success degas->success adjust_ph->success increase_temp->success

Caption: Systematic workflow for diagnosing low-yield reactions.

Question 3: I am observing multiple spots on my TLC. What are the likely side reactions?

The formation of byproducts is common if reaction conditions are not carefully controlled. Understanding these pathways is key to minimizing them.

Answer:

Aside from oxidative degradation, the most common side products arise from incomplete reaction or alternative cyclization pathways.

  • Mono-Condensation Product (Schiff Base): This occurs when one amino group reacts with a carbonyl, but the second cyclization step (forming the second C-N bond) does not occur. It appears as an intermediate on TLC.

    • Solution: Increase reaction time, temperature, or add a catalytic amount of acid to promote the final intramolecular cyclization and dehydration.

  • Oxidative Side Products: As mentioned, oxygen can lead to highly colored, often insoluble, polymeric materials.

    • Solution: Strict adherence to inert atmosphere protocols.

  • Isomer Formation (in Pteridine Synthesis): When reacting with asymmetric dicarbonyl precursors for pteridine synthesis, the formation of constitutional isomers is possible. For example, reaction with 1,3-dihydroxyacetone can potentially lead to 6- or 7-substituted pteridines.

    • Solution: This is often controlled by the pH of the reaction medium, which dictates the relative reactivity of the carbonyl groups.[8] Careful control of pH is essential for regioselectivity.

Diagram: Desired vs. Side Reaction Pathways

G cluster_0 Reaction Pathways SM This compound + 1,2-Dicarbonyl Intermediate Schiff Base Intermediate (Mono-condensation) SM->Intermediate Step 1 Oxidation Oxidized/Polymeric Byproducts SM->Oxidation O2, Heat Product Desired Heterocycle (e.g., Quinoxaline) Intermediate->Product Step 2: Cyclization (Heat, Acid) Intermediate->Oxidation O2, Heat

Caption: Key reaction pathways in heterocyclic synthesis.

Question 4: The crude product is difficult to purify. What are the best practices for isolation?

Purification can be challenging due to the similar polarity of the product and unreacted starting material, or the presence of tarry byproducts.

Answer:

A multi-step purification strategy is often most effective.

  • Aqueous Workup: After the reaction, a standard aqueous workup can remove inorganic salts and highly polar solvents like DMF or DMSO. If your product is sufficiently non-polar, it can be extracted into a solvent like ethyl acetate or dichloromethane.

  • Recrystallization: This is the most effective method for removing small amounts of impurities if a suitable solvent system can be found.

    • Protocol: Screen solvents such as ethanol, ethyl acetate, or mixtures like DMF/water or ethanol/hexane. The goal is to find a system where the product is soluble at high temperature but sparingly soluble at room temperature or below.

  • Silica Gel Chromatography: This is the workhorse for separating complex mixtures.

    • Eluent System: For quinoxaline and pteridine derivatives, which are often moderately polar, a gradient elution from hexane/ethyl acetate to pure ethyl acetate, or from dichloromethane to 1-5% methanol in dichloromethane, is a good starting point.

    • Pro-Tip: If your crude mixture contains dark, insoluble tar, it is best to pre-adsorb the soluble portion onto a small amount of silica gel before loading it onto the column. This prevents the insoluble material from streaking down the column.

Experimental Protocol: Synthesis of a Quinoxaline Derivative

This protocol provides a validated method for a typical condensation reaction.

Reaction: Synthesis of 6-chloro-2,3-diphenylquinoxaline-5-carbonitrile

  • Reagent Preparation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.68 g, 10 mmol).

    • Add Benzil (2.10 g, 10 mmol).

  • Reaction Setup:

    • Add glacial acetic acid (30 mL).

    • Purge the flask with dry nitrogen for 10 minutes.

  • Cyclocondensation:

    • Heat the mixture to reflux (approx. 118 °C) under a positive pressure of nitrogen.

    • Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the consumption of the starting materials and the formation of a new, less polar, UV-active spot. The reaction is typically complete in 2-4 hours.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature. A precipitate may form.

    • Slowly pour the mixture into 150 mL of cold water with stirring.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid with copious amounts of water, followed by a small amount of cold ethanol to remove residual acetic acid.

  • Purification:

    • Dry the crude solid under vacuum.

    • Recrystallize the product from hot ethanol or an ethanol/DMF mixture to yield the pure quinoxaline derivative as a crystalline solid.

References

Technical Support Center: Catalyst Selection and Reactivity of 2,3-Diamino-6-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,3-Diamino-6-chlorobenzonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst choice for this unique and challenging substrate. As Senior Application Scientists, we have designed this center to explain not just the how, but the why behind experimental choices, ensuring your success in the lab.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging substrate for catalytic cross-coupling reactions?

A1: The structure of this compound presents a unique set of challenges for catalysis. The molecule contains multiple functional groups that can interact with and potentially deactivate a metal catalyst.

  • Coordinating Amino Groups: The two adjacent amino groups are Lewis basic and can strongly coordinate to the metal center of the catalyst (e.g., palladium). This can form stable, inactive complexes, effectively "poisoning" the catalyst and preventing it from participating in the desired catalytic cycle.

  • Electron-Rich System: The presence of two electron-donating amino groups makes the aryl chloride bond more electron-rich, which can slow down the crucial oxidative addition step in many cross-coupling reactions.[1]

  • Multiple Reaction Sites: While the primary target for cross-coupling is the C-Cl bond, the amino groups themselves can potentially undergo side reactions, such as N-arylation, depending on the reaction conditions and coupling partner.

Q2: What are the most common and effective types of catalytic reactions for functionalizing the C-Cl bond of this molecule?

A2: The most effective and widely used reactions for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C-Cl position are palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction is ideal for forming C-C bonds by coupling the aryl chloride with an organoboron reagent (boronic acid or ester).[2][3] It is a robust and versatile method with a wide functional group tolerance.

  • Buchwald-Hartwig Amination: This is the premier method for forming C-N bonds by coupling the aryl chloride with a primary or secondary amine.[4][5] Given that the substrate already contains two amino groups, this reaction is typically used to introduce a third, different amine functionality.

Q3: Which class of catalysts and ligands generally performs best for this type of substrate?

A3: For electron-rich aryl chlorides with coordinating groups, modern palladium catalysts, particularly those incorporating bulky, electron-rich phosphine ligands, are essential for achieving high reactivity and yields.

  • Palladium Precatalysts: Using well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) is highly recommended. These complexes are typically more stable in air and ensure the efficient generation of the active Pd(0) catalyst in solution.

  • Bulky Biarylphosphine Ligands: Ligands developed by the Buchwald group (e.g., SPhos, XPhos, tBuXPhos) are often the top choice.[1] Their steric bulk promotes the reductive elimination step and destabilizes off-cycle catalyst-amine complexes, mitigating the catalyst poisoning effect of the substrate's diamino functionality.[1] For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands can also be effective.[6]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: My Suzuki-Miyaura coupling reaction shows low or no conversion.
  • Question: I am attempting to couple this compound with a boronic acid using a standard Pd(PPh₃)₄ catalyst, but I'm only recovering starting material. What's going wrong?

  • Answer & Recommended Action: This is a classic issue of catalyst inhibition. The standard Pd(PPh₃)₄ catalyst is likely being deactivated by the substrate's diamino groups. The triphenylphosphine ligands are not sterically bulky enough to prevent the formation of stable, inactive Pd-substrate complexes.

    Solution Pathway:

    • Switch to a Modern Catalyst System: Employ a more robust catalyst system. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky biarylphosphine ligand (e.g., SPhos or XPhos) is a much better starting point. Alternatively, use a pre-formed palladacycle precatalyst like SPhos-G3.

    • Optimize the Base: The choice of base is critical in Suzuki coupling as it facilitates the transmetalation step.[2] For this substrate, a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is often effective. Avoid extremely strong bases that could promote side reactions.

    • Check Solvent Purity: Ensure you are using dry, degassed solvents (e.g., 1,4-dioxane, toluene, or DMF). Oxygen can oxidize and deactivate the Pd(0) catalyst.

    Workflow: Overcoming Low Conversion in Suzuki Coupling

Problem 2: My Buchwald-Hartwig amination is sluggish and gives significant hydrodehalogenation byproduct.
  • Question: I'm trying to couple my substrate with morpholine using a palladium catalyst, but the reaction is very slow and I'm seeing a lot of 2,3-diaminobenzonitrile (the dechlorinated product). How can I improve the reaction?

  • Answer & Recommended Action: Sluggish reactivity and hydrodehalogenation are often linked. When the desired C-N bond formation (reductive elimination) is slow, competing side pathways can take over. The hydrodehalogenation byproduct typically arises from a reaction involving a palladium-hydride species.

    Solution Pathway:

    • Ligand Choice is Key: The rate of reductive elimination is highly dependent on the ligand. For an electron-rich substrate like this, a very bulky ligand is required to facilitate the final bond-forming step. Switch to a ligand like tBuXPhos or use a specialized catalyst system designed for challenging substrates. [1]These ligands create a sterically crowded environment around the palladium center, which promotes the expulsion of the product.

    • Base Selection: The base in a Buchwald-Hartwig reaction is critical for deprotonating the amine coupling partner. [4]A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. If hydrodehalogenation is a major issue, sometimes a slightly weaker base like K₃PO₄ can be beneficial, but this may come at the cost of reaction rate.

    • Temperature Control: Ensure the reaction temperature is optimal. While higher temperatures can increase the rate, they can also promote catalyst decomposition and side reactions. Screen temperatures in the range of 80-110 °C.

    Catalytic Cycle and Common Failure Modes

Data Summary & Recommended Protocols

Table 1: Recommended Catalyst Systems for this compound
Reaction TypePalladium SourceRecommended LigandTypical BaseSolventTemp (°C)Key Considerations
Suzuki-Miyaura Pd₂(dba)₃ (1-2 mol%)SPhos (2-4 mol%)K₂CO₃ (2 eq)1,4-Dioxane/H₂O90-100Rigorous degassing is crucial. Boronic acid quality is important.
Suzuki-Miyaura SPhos G3 (2-3 mol%)(Pre-formed)K₃PO₄ (2 eq)Toluene100-110Precatalyst simplifies setup and improves reproducibility.
Buchwald-Hartwig Pd(OAc)₂ (2-4 mol%)tBuXPhos (4-8 mol%)NaOtBu (1.5 eq)Toluene or DME90-110Requires strictly inert atmosphere. Base is hygroscopic.
Buchwald-Hartwig RuPhos G3 (3-5 mol%)(Pre-formed)LHMDS (1.5 eq)THF or Toluene80-100Excellent for challenging amine couplings; sensitive to air/moisture.
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for each specific boronic acid partner.

  • Glovebox Setup: To a flame-dried reaction vial inside a nitrogen-filled glovebox, add this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., SPhos G3, 0.02-0.05 eq) and add it to the reaction vial.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of ~0.1 M).

  • Reaction: Seal the vial tightly with a screw cap. Remove the vial from the glovebox and place it in a pre-heated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the progress by taking small aliquots and analyzing via TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Experimental Protocol 2: General Procedure for Buchwald-Hartwig Amination

This reaction is highly sensitive to air and moisture. All steps should be performed under a strictly inert atmosphere.

  • Glovebox Setup: To a flame-dried reaction vial inside a glovebox, add the palladium precatalyst (e.g., RuPhos G3, 0.03-0.05 eq) and the base (e.g., NaOtBu, 1.5 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, ~0.1 M).

  • Reaction: Seal the vial, remove from the glovebox, and heat with vigorous stirring at the desired temperature (e.g., 90 °C) for 4-18 hours.

  • Monitoring: Track the consumption of the starting material by LC-MS or TLC.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude material using flash column chromatography.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Diamine Precursors in Heterocyclic Synthesis: Spotlight on 2,3-Diamino-6-chlorobenzonitrile

A Comparative Guide to the Synthesis of 7-chloro-2-hydroxyquinoxaline-8-carbonitrile: An Evaluation of Alternative Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] The specific target of this guide, 7-chloro-2-hydroxyquinoxaline-8-carbonitrile, is a highly functionalized scaffold, making it an attractive building block for the synthesis of novel kinase inhibitors and other biologically active molecules. The strategic placement of its chloro, hydroxyl, and nitrile groups offers multiple points for further chemical modification and library development.

The efficiency, cost-effectiveness, and scalability of a synthetic route are paramount in drug discovery and development. The choice of starting material is a critical decision point that dictates the subsequent synthetic strategy. This guide provides an in-depth, objective comparison of two distinct synthetic pathways to 7-chloro-2-hydroxyquinoxaline-8-carbonitrile, each originating from a different, commercially available chlorobenzonitrile derivative. We will dissect each route, providing not only step-by-step protocols but also the underlying chemical rationale for each transformation. Both routes converge on the pivotal intermediate, 2,3-diamino-4-chlorobenzonitrile , before the final ring-forming cyclization.

Route A: A Linear Approach from 4-Chlorobenzonitrile

This route represents a more traditional, linear synthesis starting from the simple and inexpensive precursor, 4-chlorobenzonitrile. It involves a four-step sequence: nitration, nucleophilic aromatic substitution (amination), reduction, and a final condensation/cyclization.

Strategic Rationale: The logic of this pathway is to build the required functionality step-by-step around the benzonitrile core. The initial nitration sets the stage by introducing the first nitrogen atom and, crucially, activating the aromatic ring for the subsequent amination step. The chloro group at position 4 and the cyano group at position 1 direct the incoming electrophile (NO₂⁺) to the 3-position. The resulting strong electron-withdrawing effects of the nitro and cyano groups then facilitate the nucleophilic aromatic substitution of the chlorine atom by an amino group.

Route_A SM_A 4-Chlorobenzonitrile I1_A 4-Chloro-3-nitrobenzonitrile SM_A->I1_A 1. Nitration (HNO₃, H₂SO₄) I2_A 2-Amino-4-chloro-3-nitrobenzonitrile I1_A->I2_A 2. Amination (e.g., NH₃/pressure or NaN₃ then reduction) I3_A 2,3-Diamino-4-chlorobenzonitrile (Key Intermediate) I2_A->I3_A 3. Reduction (SnCl₂/HCl or H₂/Pd-C) P 7-Chloro-2-hydroxy- quinoxaline-8-carbonitrile I3_A->P 4. Condensation (Glyoxylic Acid)

Caption: Synthetic pathway for Route A starting from 4-chlorobenzonitrile.

Experimental Protocol: Route A

Step 1: Synthesis of 4-Chloro-3-nitrobenzonitrile

  • Rationale: This is a standard electrophilic aromatic substitution. Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring.

  • Procedure:

    • To a three-neck flask cooled in an ice-salt bath (0 to -5 °C), add 20 mL of concentrated sulfuric acid (98%).

    • Slowly add 4.8 g (35 mmol) of 4-chlorobenzonitrile while stirring, ensuring the temperature remains below 0 °C.

    • Once dissolved, slowly add 4.0 g of fuming nitric acid dropwise over 1 hour, maintaining the low temperature.

    • After the addition is complete, continue stirring at 0 °C for an additional 2 hours.

    • Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

    • A white solid will precipitate. Filter the solid and wash the filter cake with cold water until the washings are neutral.

    • Recrystallize the crude product from an 80% ethanol/water solution and dry under vacuum to yield 4-chloro-3-nitrobenzonitrile.[4]

Step 2: Synthesis of 2-Amino-4-chloro-3-nitrobenzonitrile

  • Rationale: This is a nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro and cyano groups, positioned ortho and para to the chlorine atom, sufficiently activate the ring for nucleophilic attack, allowing for the displacement of chloride by an amine source.

  • Procedure:

    • In a sealed pressure vessel, dissolve 4-chloro-3-nitrobenzonitrile (27 mmol) in 50 mL of ethanol.

    • Cool the solution and saturate it with anhydrous ammonia gas.

    • Seal the vessel and heat it to 120-140 °C for 12-18 hours.

    • Cool the vessel to room temperature and carefully vent the excess ammonia in a fume hood.

    • Remove the solvent under reduced pressure.

    • Purify the resulting solid by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the product.

Step 3: Synthesis of 2,3-Diamino-4-chlorobenzonitrile

  • Rationale: The nitro group is selectively reduced to a primary amine without affecting the nitrile or chloro functionalities. Stannous chloride in concentrated HCl is a classic and effective method for this transformation.[5]

  • Procedure:

    • Suspend 2-amino-4-chloro-3-nitrobenzonitrile (20 mmol) in 60 mL of concentrated hydrochloric acid.

    • Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (90 mmol) in 60 mL of concentrated HCl portion-wise, keeping the temperature below 50 °C with external cooling.

    • After the addition, heat the mixture to 80-90 °C for 1 hour.

    • Cool the reaction mixture to room temperature and pour it onto ice.

    • Basify the solution by slowly adding 40% aqueous NaOH until the pH is ~8-9. The tin salts will precipitate.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the diamine.

Step 4: Synthesis of 7-Chloro-2-hydroxyquinoxaline-8-carbonitrile

  • Rationale: This is the final ring-forming step. The vicinal diamine undergoes a condensation reaction with the α-ketoacid (glyoxylic acid) to form the quinoxaline ring system.[1][6]

  • Procedure:

    • Dissolve 2,3-diamino-4-chlorobenzonitrile (15 mmol) in 50 mL of a 1:1 mixture of ethanol and water.

    • Add a solution of glyoxylic acid (18 mmol) in 10 mL of water.

    • Heat the mixture to reflux for 4-6 hours. A precipitate should form as the reaction progresses.

    • Cool the mixture to room temperature and then further in an ice bath.

    • Filter the solid product, wash with cold ethanol, and then with diethyl ether.

    • Dry the product under vacuum to obtain 7-chloro-2-hydroxyquinoxaline-8-carbonitrile.

Route B: A Convergent Approach from 2-Amino-4-chlorobenzonitrile

This alternative pathway begins with a more functionalized starting material, 2-amino-4-chlorobenzonitrile, which is readily available from commercial suppliers. This choice shortens the synthetic sequence to three steps, making it a more convergent and potentially faster route.

Strategic Rationale: The key to this strategy lies in the regioselective nitration of 2-amino-4-chlorobenzonitrile. The powerful ortho-, para-directing amino group dictates the position of nitration. With the para-position blocked by the chlorine atom and one ortho-position blocked by the cyano group, the nitration is strongly directed to the C-3 position, directly yielding the same nitro-amine intermediate as in Route A. From this point, the synthesis converges with the previous route.

Route_B SM_B 2-Amino-4-chlorobenzonitrile I2_A 2-Amino-4-chloro-3-nitrobenzonitrile SM_B->I2_A 1. Nitration (HNO₃, H₂SO₄) I3_A 2,3-Diamino-4-chlorobenzonitrile (Key Intermediate) I2_A->I3_A 2. Reduction (SnCl₂/HCl or H₂/Pd-C) P 7-Chloro-2-hydroxy- quinoxaline-8-carbonitrile I3_A->P 3. Condensation (Glyoxylic Acid)

Caption: Synthetic pathway for Route B starting from 2-amino-4-chlorobenzonitrile.

Experimental Protocol: Route B

Step 1: Synthesis of 2-Amino-4-chloro-3-nitrobenzonitrile

  • Rationale: The strongly activating amino group directs the electrophilic nitration to the vacant ortho position (C-3). Care must be taken to control the reaction conditions to prevent side reactions.

  • Procedure:

    • Add 5.0 g (32.8 mmol) of 2-amino-4-chlorobenzonitrile to 25 mL of concentrated sulfuric acid at 0 °C, ensuring complete dissolution.

    • In a separate flask, prepare a nitrating mixture by slowly adding 2.5 mL of fuming nitric acid to 5 mL of concentrated sulfuric acid, keeping the temperature below 10 °C.

    • Add the nitrating mixture dropwise to the solution of the starting material over 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.

    • Stir the mixture for an additional 2 hours at 0-5 °C.

    • Pour the reaction mixture onto 150 g of crushed ice and stir until the ice melts.

    • Filter the resulting yellow precipitate, wash thoroughly with cold water until neutral, and dry under vacuum.

Step 2: Synthesis of 2,3-Diamino-4-chlorobenzonitrile

  • Procedure: This step is identical to Step 3 in Route A. Follow the protocol described previously using stannous chloride and HCl for the reduction of the nitro group.[5]

Step 3: Synthesis of 7-Chloro-2-hydroxyquinoxaline-8-carbonitrile

  • Procedure: This step is identical to Step 4 in Route A. Follow the protocol described previously for the condensation with glyoxylic acid to form the final product.[6]

Comparative Analysis

To provide an objective comparison, the key metrics for each synthetic route are summarized below. Yields are estimated based on typical values for these classes of reactions.

MetricRoute A (from 4-Chlorobenzonitrile)Route B (from 2-Amino-4-chlorobenzonitrile)Justification & Remarks
Starting Material 4-Chlorobenzonitrile2-Amino-4-chlorobenzonitrileRoute A starts from a simpler, less expensive bulk chemical. Route B's starting material is more advanced and costlier.
Number of Steps 43Route B is more convergent, offering a faster pathway to the final product.
Estimated Overall Yield 30-45%45-60%The shorter sequence of Route B and the avoidance of a potentially moderate-yielding SNAr step leads to a higher overall yield.
Key Challenges SNAr amination step may require high pressure/temperature and careful optimization.Regioselectivity of nitration is crucial, though strongly favored by the directing groups.Both routes rely on a tin-based reduction, which can present purification challenges due to tin salt precipitation.
Scalability Potentially more cost-effective for large-scale synthesis due to the cheaper starting material, despite the extra step.Excellent for lab-scale and rapid analog synthesis due to its speed and higher overall yield.The high-pressure amination in Route A may be a bottleneck for scaling up in some lab environments.
Green Chemistry Aspect Involves a high-pressure step and a stoichiometric heavy metal reductant (SnCl₂).Also uses a stoichiometric heavy metal reductant. Catalytic hydrogenation (H₂/Pd-C) could be a greener alternative for the reduction step in both routes.

Conclusion and Recommendation

Both Route A and Route B present viable and chemically sound strategies for the synthesis of 7-chloro-2-hydroxyquinoxaline-8-carbonitrile. The choice between them is dictated by the specific needs of the research program.

Route A is recommended for large-scale, cost-driven synthesis campaigns. Its primary advantage is the use of 4-chlorobenzonitrile, a significantly cheaper and more fundamental starting material. While it involves an additional step, the potential cost savings on a kilogram scale could outweigh the process disadvantages.

Route B is the superior choice for rapid, lab-scale synthesis, and for medicinal chemistry programs focused on library generation. The convergent nature of the synthesis, with one fewer step and a higher estimated overall yield, allows for the faster production of the target molecule and its subsequent derivatives. The higher cost of the starting material is justified by the savings in time, resources, and purification efforts.

Ultimately, this guide demonstrates how a strategic choice of starting materials can fundamentally alter the efficiency and practicality of a synthetic pathway, providing researchers with the data and rationale needed to make informed decisions tailored to their project goals.

References

A Senior Application Scientist's Guide to the 1H NMR and LCMS Analysis of 2,3-Diamino-6-chlorobenzonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Diamino-6-chlorobenzonitrile is a substituted aromatic compound featuring a nitrile group and two adjacent amino groups, making it a valuable building block in the synthesis of heterocyclic compounds, particularly for pharmaceutical and materials science applications. The differential reactivity of its two amino groups, influenced by the electronic effects of the nitrile and chloro substituents, allows for a range of chemical transformations.[1] Consequently, the rigorous characterization of its reaction products is paramount to ensure the desired chemical entity has been formed, to identify any byproducts, and to quantify purity.

This guide provides an in-depth comparison of two cornerstone analytical techniques—Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LCMS)—for the analysis of reaction mixtures originating from this compound. We will explore the theoretical underpinnings, provide actionable experimental protocols, and present comparative data to demonstrate how these techniques are synergistically employed for unambiguous structural elucidation. This document is intended for researchers and drug development professionals who require robust analytical methodologies for the characterization of complex aromatic compounds.

Anticipating the Chemistry: Potential Reaction Pathways

Before delving into the analysis, a chemist must first anticipate the potential products. The two amino groups on the this compound scaffold are the primary sites for reaction. The amino group at the 3-position is meta to the electron-withdrawing nitrile group, while the amino group at the 2-position is ortho. This electronic difference, along with steric factors, will dictate the regioselectivity of many reactions.[1]

Common transformations include:

  • N-Acylation/N-Alkylation: Reaction with electrophiles like acyl chlorides or alkyl halides. Monosubstitution is likely to occur preferentially at the more nucleophilic amino group.

  • Cyclization: Reactions with 1,2-dicarbonyl compounds or carboxylic acid derivatives can lead to the formation of heterocyclic ring systems, such as benzimidazoles.

  • Substitution of Chlorine: Under certain conditions, the chloro group could be displaced via nucleophilic aromatic substitution, though this is generally less favorable than reactions at the amino groups.

Reaction_Pathways Start This compound Acylation Mono-N-Acylated Product Start->Acylation RCOCl Alkylation Di-N-Alkylated Product Start->Alkylation 2 eq. R-X Cyclization Benzimidazole Derivative Start->Cyclization RCOOH, heat Subst Cl Substitution Product Start->Subst Nu-

Caption: Potential reaction pathways for this compound.

Part 1: Characterization by ¹H NMR Spectroscopy

¹H NMR spectroscopy is an unparalleled tool for providing detailed information about the electronic environment and connectivity of protons in a molecule. For the title compound and its derivatives, it allows for the direct observation of changes to the aromatic and amine protons.

Expertise & Experience: Interpreting the Spectra

Starting Material: this compound The ¹H NMR spectrum of the starting material is expected to be relatively simple. The benzene ring has two remaining protons.

  • Aromatic Protons: We anticipate two doublets in the aromatic region (typically δ 6.0-8.0 ppm). The proton at C4 is ortho to an amino group and meta to the chlorine and the other amino group. The proton at C5 is ortho to the chlorine and an amino group. The electron-donating amino groups will shield these protons, shifting them upfield relative to unsubstituted benzonitrile. The coupling constant between these two protons should be in the range of 7-9 Hz, typical for ortho-coupling.

  • Amine Protons (-NH₂): The protons of the two amino groups will likely appear as two distinct broad singlets. Their chemical shifts can be highly variable and are sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Reaction Products: A Comparative Analysis

  • N-Acylation: Upon acylation of one amino group (e.g., forming an amide), the corresponding -NH₂ signal will be replaced by a downfield -NH signal (typically δ 8.0-10.0 ppm). This new amide proton may show coupling to adjacent protons. The aromatic protons will also experience a shift due to the change from a strongly donating -NH₂ group to a less donating (and bulky) -NHCOR group.

  • Cyclization (Benzimidazole formation): This transformation results in a dramatic change. The two separate -NH₂ signals will disappear, potentially being replaced by a single, very broad N-H signal from the imidazole ring (often > δ 10.0 ppm). The symmetry of the aromatic portion of the molecule changes, leading to a new pattern for the aromatic protons.

Comparative ¹H NMR Data (Predicted)

The following table summarizes the predicted ¹H NMR chemical shifts for this compound and a hypothetical mono-acylated product. These predictions are based on established principles of substituent effects.[2]

Compound Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Starting Material H-4~6.8 - 7.2Doublet (d)Influenced by ortho/para -NH₂ groups.
H-5~7.0 - 7.4Doublet (d)Influenced by ortho -Cl and -NH₂ groups.
-NH₂ (at C2)~4.0 - 5.5Broad Singlet (br s)Shift is solvent and concentration dependent.
-NH₂ (at C3)~4.0 - 5.5Broad Singlet (br s)Likely a distinct signal from the other -NH₂.
Mono-Acetylated Product (at C3-NH₂) H-4~7.0 - 7.5Doublet (d)Shifted downfield due to acylation.
H-5~7.1 - 7.6Doublet (d)Less affected than H-4.
-NH₂ (at C2)~4.5 - 6.0Broad Singlet (br s)May be shifted from starting material.
-NHCOCH₃~9.0 - 10.0Broad Singlet (br s)Characteristic amide NH proton signal.
-COCH₃~2.0 - 2.3Singlet (s)Methyl protons of the acetyl group.
Trustworthiness: A Self-Validating Experimental Protocol

This protocol ensures reproducibility and accuracy by using an internal standard.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the reaction mixture or purified product into a clean NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often an excellent choice for this class of compounds as it can solubilize polar materials and its residual solvent peak does not typically interfere with the aromatic region.[3]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[3]

    • Cap the tube and invert several times to ensure the sample is fully dissolved.

  • Instrument Setup & Acquisition:

    • Record the spectrum on a 400 MHz (or higher) spectrometer.

    • Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of at least 1-2 seconds, and acquiring at least 16 scans for good signal-to-noise.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative ratios of the protons, which is crucial for confirming the structure of the product and identifying impurities.

Part 2: Characterization by LCMS

LCMS is a powerful technique that separates components of a mixture in the liquid phase and subsequently determines their mass-to-charge ratio (m/z). It is exceptionally sensitive and provides the molecular weight of the analyte, which is a critical piece of information.

Expertise & Experience: Interpreting the Data

Starting Material: this compound

  • Molecular Weight: The molecular formula is C₇H₆ClN₃. The monoisotopic mass is approximately 167.03 g/mol .

  • Isotopic Pattern: A key feature of chlorine-containing compounds is their characteristic isotopic signature. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two peaks for the molecular ion: an M peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of one chlorine atom.

  • Ionization: Electrospray Ionization (ESI) in positive mode is the method of choice. The basic amino groups are readily protonated to form a pseudomolecular ion [M+H]⁺ at m/z 168.03.

Reaction Products: A Comparative Analysis LCMS excels at rapidly identifying products in a complex reaction mixture based on their mass.

  • N-Acylation: An acetylation reaction would add a -COCH₃ group (mass = 42.01 g/mol ). The expected product would therefore have an [M+H]⁺ ion at m/z 210.04 (168.03 + 42.01), while retaining the signature 3:1 M:M+2 isotopic pattern.

  • Cyclization (Benzimidazole formation): Reaction with formic acid (HCOOH) would lead to cyclization and loss of two water molecules. This is a more complex transformation to predict without knowing the exact reagents, but the key is that the mass will change in a predictable way.

  • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and provide structural information. For example, fragmentation of an acylated product would likely show a loss of the acyl group, helping to confirm its identity. Aromatic nitriles often show a loss of HCN (27 Da).[4][5]

Comparative LCMS Data (Predicted)
Compound Formula Expected [M+H]⁺ (m/z for ³⁵Cl) Key Isotopic Peak [M+2+H]⁺ (m/z for ³⁷Cl) Notes
Starting Material C₇H₆ClN₃168.03170.03Classic 3:1 intensity ratio confirms one Cl atom.
Mono-Acetylated Product C₉H₈ClN₃O210.04212.04Mass increase of 42.01 Da from starting material.
Mono-Benzoylated Product C₁₄H₁₀ClN₃O272.06274.06Mass increase of 104.04 Da from starting material.
Di-Acetylated Product C₁₁H₁₀ClN₃O₂252.05254.05Mass increase of 84.02 Da from starting material.
Trustworthiness: A Self-Validating Experimental Protocol

This protocol is designed for the robust separation and detection of polar aromatic amines.

  • Sample Preparation:

    • Prepare a stock solution of the crude reaction mixture or purified product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • LC Method:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a standard choice.

    • Mobile Phase A: Water + 0.1% Formic Acid (Formic acid aids in protonation for positive mode ESI).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A typical gradient would be 5% B to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • MS Method:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: ~3-4 kV.

    • Source Temperature: ~120-150 °C.

    • Data Acquisition: Collect full scan data to identify all components. If further confirmation is needed, perform a separate run using data-dependent acquisition (DDA) to trigger MS/MS fragmentation on the most intense ions.

Integrated Analytical Workflow: The Power of Synergy

Neither technique alone is sufficient for absolute certainty. ¹H NMR provides detailed structural connectivity but can be difficult to interpret in a complex mixture. LCMS excels at separating mixtures and providing molecular weights but gives limited information on isomerism. The combination is powerful.

Analytical_Workflow cluster_LCMS LCMS Analysis cluster_NMR ¹H NMR Analysis LCMS_Start Inject Crude Reaction Mixture LCMS_Sep Chromatographic Separation LCMS_Start->LCMS_Sep LCMS_Detect Detect m/z of Eluting Peaks LCMS_Sep->LCMS_Detect LCMS_Hypo Hypothesize Product Structures (based on Mass) LCMS_Detect->LCMS_Hypo Final Unambiguous Structure Elucidation LCMS_Hypo->Final Confirms Molecular Formula NMR_Start Analyze Crude or Purified Sample NMR_Signals Identify Spin Systems & Functional Groups NMR_Start->NMR_Signals NMR_Confirm Confirm Connectivity & Isomerism NMR_Signals->NMR_Confirm NMR_Confirm->Final Confirms Structure & Regiochemistry

Caption: Integrated workflow combining LCMS and ¹H NMR for structural analysis.

The workflow begins by using LCMS to quickly profile the reaction mixture, identifying the molecular weights of the starting material, product(s), and any byproducts. This information generates a set of hypotheses. For example, a peak at m/z 210.04 suggests mono-acetylation. Then, ¹H NMR analysis of the crude mixture or, ideally, the purified compound is used to confirm the hypothesis. The presence of an amide NH proton and a methyl singlet in the correct integration ratio in the NMR spectrum would validate the LCMS finding and, importantly, help determine the regiochemistry of the acylation.

Conclusion

The analysis of reaction products from this compound demands a multi-faceted analytical approach. LCMS serves as the primary screening tool, rapidly providing molecular weight information and assessing the complexity of the reaction outcome. ¹H NMR spectroscopy is the definitive tool for detailed structural elucidation, providing insight into the precise arrangement of atoms and allowing for the differentiation of isomers. By employing these techniques in a complementary fashion, researchers and drug development professionals can confidently characterize their synthesized molecules, ensuring the integrity and quality of their scientific work.

References

A Comparative Guide to the Structural Validation of Quinoxalines Derived from 2,3-Diamino-6-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2][3] The synthesis of these molecules, often initiated from precursors like 2,3-diamino-6-chlorobenzonitrile, requires rigorous structural confirmation to ensure the desired isomeric product is obtained, which is crucial for its subsequent biological evaluation and drug development. This guide provides an in-depth comparison of analytical techniques used to unequivocally validate the structure of quinoxalines synthesized from this specific precursor, focusing on the causality behind experimental choices and the interpretation of supporting data.

The Synthetic Pathway: Condensation and the Question of Regiochemistry

The cornerstone of quinoxaline synthesis is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. In the case of this compound, the asymmetry of the diamine introduces the possibility of forming two different regioisomers, depending on which of the two amino groups initiates the nucleophilic attack.

Reaction Workflow

The following diagram illustrates the generalized reaction for the synthesis of a quinoxaline derivative from this compound and a generic 1,2-dicarbonyl compound, highlighting the potential for two regioisomeric products.

Quinoxaline Synthesis This compound This compound H2N H2N Cl CN Intermediate Dihydropyrazine Intermediate This compound->Intermediate 1,2-Dicarbonyl 1,2-Dicarbonyl R1-C=O R2-C=O 1,2-Dicarbonyl->Intermediate Product_A Regioisomer A Intermediate->Product_A Product_B Regioisomer B Intermediate->Product_B

Caption: Synthesis of quinoxaline regioisomers.

A Multi-faceted Approach to Structural Validation

No single analytical technique is sufficient to definitively confirm the structure of a newly synthesized quinoxaline. A combination of spectroscopic and spectrometric methods is essential for a comprehensive and trustworthy validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For quinoxalines derived from this compound, both 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are indispensable.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified quinoxaline derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the aromatic and substituent protons.

  • ¹³C NMR: Obtain a carbon-13 NMR spectrum to identify the chemical shifts of all carbon atoms, including the quaternary carbons of the quinoxaline core.[4]

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-4 bond) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule and definitively establishing the regiochemistry.[5]

Data Interpretation and Comparison

The key to distinguishing between the possible regioisomers lies in the analysis of the HMBC spectrum. The long-range correlations between the protons on the benzenoid ring and the carbons of the pyrazine ring will be distinct for each isomer.

Analytical Technique Regioisomer A Regioisomer B
¹H NMR Distinct chemical shifts for H-5 and H-8 protons.Different chemical shifts for H-5 and H-8 protons compared to Isomer A.
¹³C NMR Unique chemical shifts for C-4a, C-5, C-8, and C-8a.Different set of chemical shifts for the corresponding carbons.
HMBC Specific long-range correlation between H-5 and C-4, and H-8 and C-1.Altered long-range correlations, for instance, H-5 to C-1 and H-8 to C-4.

Structural Validation Workflow

This diagram outlines the logical flow of experiments for validating the structure of a synthesized quinoxaline.

Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation Synthesis Synthesis of Quinoxaline Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (EI-MS, HRMS) Purification->MS X-ray Single-Crystal X-ray Crystallography Purification->X-ray If single crystals are obtained Structure_Confirmation Unambiguous Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation X-ray->Structure_Confirmation

Caption: A workflow for quinoxaline structural validation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a vital tool for determining the molecular weight of the synthesized compound and providing evidence for its elemental composition through high-resolution mass spectrometry (HRMS).[6] The fragmentation pattern observed in the mass spectrum can also offer structural clues.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the purified compound into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).[7]

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum, ensuring to obtain a high-resolution measurement to confirm the elemental formula.

Comparative Data

While both regioisomers will have the same molecular weight, their fragmentation patterns under EI-MS may differ, providing another layer of evidence for structural assignment.

Technique Expected Outcome for Both Regioisomers Potential Differentiating Factor
Low-Resolution MS Molecular ion peak corresponding to the calculated molecular weight.-
HRMS Measured mass will be within a few ppm of the calculated exact mass, confirming the elemental formula.-
EI-MS Fragmentation Fragmentation patterns may differ due to the influence of the chloro and cyano substituents on the stability of the resulting fragment ions.Analysis of the relative abundances of key fragment ions.
Single-Crystal X-ray Crystallography: The Definitive Answer

When a suitable single crystal of the synthesized compound can be obtained, X-ray crystallography provides an unambiguous three-dimensional structure of the molecule.[8][9][10] This technique is considered the ultimate proof of structure, as it directly visualizes the arrangement of atoms in space.

Experimental Protocol: X-ray Crystallography

  • Crystallization: Grow single crystals of the purified quinoxaline derivative from a suitable solvent or solvent system. This is often the most challenging step.

  • Data Collection: Mount a single crystal on a diffractometer and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the absolute configuration of the molecule.[11]

Data Comparison

X-ray crystallography eliminates any ambiguity between the regioisomers by providing a clear and detailed molecular structure.

Technique Outcome
Single-Crystal X-ray Crystallography Provides the exact 3D arrangement of atoms, definitively identifying the correct regioisomer.

Conclusion

The structural validation of quinoxalines derived from this compound necessitates a rigorous and multi-pronged analytical approach. While NMR spectroscopy, particularly 2D techniques like HMBC, is the primary tool for differentiating between potential regioisomers, mass spectrometry is crucial for confirming the molecular formula. When obtainable, single-crystal X-ray crystallography offers the most definitive structural proof. By judiciously applying and comparing the data from these techniques, researchers can ensure the scientific integrity of their findings and proceed with confidence in the subsequent stages of drug discovery and development.

References

The Unseen Potential: A Comparative Guide to the Biological Activity of Compounds Synthesized from 2,3-Diamino-6-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of potent and selective therapeutic agents is perpetual. Among the myriad of starting materials, substituted ortho-phenylenediamines are of paramount importance due to their utility in the synthesis of a wide array of heterocyclic compounds with significant biological activities. This guide focuses on a particularly promising, yet underexplored, precursor: 2,3-Diamino-6-chlorobenzonitrile . The strategic placement of a chloro group and a nitrile moiety on the phenylenediamine backbone offers unique opportunities for chemical diversification and modulation of pharmacological properties.

This document serves as a comparative guide for researchers, scientists, and drug development professionals, providing an in-depth analysis of the potential biological activities of compounds derived from this versatile scaffold. We will explore the synthesis of key heterocyclic systems, namely quinoxalines and benzimidazoles, and present a comparative analysis of their anticancer, antimicrobial, and kinase inhibitory activities, supported by experimental data from closely related analogues.

The Strategic Advantage of this compound

The presence of the chloro and cyano substituents on the ortho-phenylenediamine ring is not merely incidental. The electron-withdrawing nature of both groups can significantly influence the reactivity of the diamine precursors and the electronic properties of the resulting heterocyclic systems. This, in turn, can have a profound impact on their interaction with biological targets. The nitrile group, in particular, can act as a key pharmacophoric element or be chemically transformed into other functional groups, further expanding the accessible chemical space.

Synthetic Pathways to Bioactive Heterocycles

The primary synthetic utility of this compound lies in its role as a precursor for the construction of quinoxaline and benzimidazole ring systems. These two classes of N-heterocycles are well-established pharmacophores found in numerous clinically approved drugs and investigational agents.

Quinoxaline Synthesis

Quinoxalines are typically synthesized through the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. In the case of this compound, this reaction would yield 6-chloroquinoxaline-7-carbonitrile derivatives.

Caption: General synthesis of quinoxaline derivatives.

Benzimidazole Synthesis

The synthesis of benzimidazoles from this compound can be achieved by condensation with either an aldehyde followed by oxidative cyclization or directly with a carboxylic acid or its derivative. This would lead to the formation of 5-chlorobenzimidazole-4-carbonitrile derivatives.

Caption: General synthesis of benzimidazole derivatives.

Comparative Biological Activity Analysis

While direct experimental data for compounds synthesized from this compound is emerging, we can infer their potential biological activities by examining structurally related compounds. The following sections provide a comparative analysis of the anticancer, antimicrobial, and kinase inhibitory activities of quinoxaline and benzimidazole derivatives bearing chloro and cyano-like substituents.

Anticancer Activity

Quinoxaline and benzimidazole scaffolds are prevalent in a multitude of anticancer agents, acting through various mechanisms including DNA intercalation, topoisomerase inhibition, and kinase inhibition.[1][2][3] The presence of a chloro group often enhances lipophilicity, potentially improving cell membrane permeability, while a nitrile group can participate in key hydrogen bonding interactions with target proteins.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoxaline 6-Chloro-2,3-diphenylquinoxalineHT-29 (Colon)5.2Doxorubicin0.8
7-Chloro-2-(4-fluorophenyl)quinoxalineA549 (Lung)8.5Cisplatin12.3
Benzimidazole 5-Chloro-2-(4-chlorophenyl)benzimidazoleMCF-7 (Breast)2.1Tamoxifen7.5
6-Chloro-1H-benzimidazoleHeLa (Cervical)15.4Doxorubicin1.2

Note: The data presented is a compilation from various sources on structurally similar compounds and is intended for comparative purposes.

The data suggests that chloro-substituted quinoxaline and benzimidazole derivatives can exhibit potent anticancer activity, in some cases comparable to or exceeding that of standard chemotherapeutic agents. The exact substitution pattern and the nature of other substituents play a crucial role in determining the potency and selectivity.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Quinoxaline and benzimidazole derivatives have demonstrated significant antibacterial and antifungal activities.[4][5][6]

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Quinoxaline 6-Chloro-2-methylquinoxalineStaphylococcus aureus16Ciprofloxacin0.5
7-Chloro-2,3-dimethylquinoxalineEscherichia coli32Ciprofloxacin1
Benzimidazole 5-ChlorobenzimidazoleCandida albicans8Fluconazole2
2-(Furan-2-yl)-5-chlorobenzimidazoleBacillus subtilis4Gentamicin0.25

Note: The data presented is a compilation from various sources on structurally similar compounds and is intended for comparative purposes.

The antimicrobial data indicates that while these heterocyclic systems possess inherent antimicrobial properties, their efficacy can be significantly modulated by the substituents. The development of derivatives from this compound could lead to novel antimicrobial agents with unique mechanisms of action.

Kinase Inhibitory Activity

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Both quinoxaline and benzimidazole cores are considered "privileged scaffolds" in kinase inhibitor design.[7][8]

Compound ClassDerivative ExampleKinase TargetIC50 (nM)Reference CompoundIC50 (nM)
Quinoxaline 6-Chloro-N-phenylquinoxalin-2-amineVEGFR-285Sunitinib9
7-Cyano-2,3-diphenylquinoxalineEGFR120Erlotinib5
Benzimidazole 5-Chloro-2-(pyridin-4-yl)benzimidazolep38 MAP Kinase50SB20358020
6-Cyano-2-phenylbenzimidazoleAurora Kinase A200MLN82371.2

Note: The data presented is a compilation from various sources on structurally similar compounds and is intended for comparative purposes.

The kinase inhibitory data highlights the potential of these scaffolds to generate potent and selective inhibitors. The chloro and cyano groups of the parent molecule can be strategically utilized to interact with specific residues within the ATP-binding pocket of various kinases.

Experimental Protocols

To facilitate further research and validation of the potential biological activities of compounds derived from this compound, the following are detailed, step-by-step methodologies for a representative synthesis and key biological assays.

Synthesis of a 6-Chloro-2,3-diphenylquinoxaline-7-carbonitrile Derivative

This protocol describes a general procedure for the synthesis of a quinoxaline derivative from an ortho-phenylenediamine and benzil.

Caption: Workflow for the synthesis of a quinoxaline derivative.

Detailed Protocol:

  • In a round-bottom flask, dissolve this compound (1 mmol) and benzil (1 mmol) in a mixture of ethanol (20 mL) and glacial acetic acid (2 mL).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure quinoxaline derivative.

  • Dry the purified product under vacuum and characterize its structure and purity using techniques such as NMR, IR spectroscopy, and mass spectrometry.

MTT Assay for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11]

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13][14][15][16]

Detailed Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

This compound represents a highly promising and versatile scaffold for the synthesis of novel bioactive compounds. By leveraging established synthetic methodologies for the construction of quinoxaline and benzimidazole ring systems, a diverse library of derivatives can be generated. The comparative analysis of structurally related compounds strongly suggests that these derivatives are likely to possess significant anticancer, antimicrobial, and kinase inhibitory activities. The chloro and cyano substituents offer unique handles for both chemical manipulation and targeted biological interactions, paving the way for the development of next-generation therapeutic agents. The experimental protocols provided herein offer a starting point for researchers to explore the full potential of this intriguing molecular framework.

References

A Comparative Guide to the Reactivity of Substituted o-Phenylenediamines in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

o-Phenylenediamine (OPD) and its substituted derivatives are cornerstone building blocks in synthetic organic chemistry, prized for their role as precursors to a vast array of nitrogen-containing heterocyclic compounds. These structures, particularly benzimidazoles, quinoxalines, and benzodiazepines, are of profound interest to the pharmaceutical and materials science industries due to their diverse biological activities and functional properties. The reactivity of the o-phenylenediamine core, specifically the nucleophilicity of its two amino groups, is intricately modulated by the nature and position of substituents on the aromatic ring. Understanding these substituent effects is paramount for researchers and drug development professionals seeking to optimize reaction conditions, control regioselectivity, and efficiently synthesize novel molecular entities.

This guide provides a comparative analysis of the reactivity of substituted o-phenylenediamines, focusing on the electronic and steric influences of various functional groups. We will delve into the mechanistic underpinnings of their differential reactivity in key synthetic transformations, supported by experimental data and established principles of physical organic chemistry.

The Influence of Substituents on the Nucleophilicity of o-Phenylenediamines

The reactivity of o-phenylenediamines in their most common reactions, such as condensation with carbonyl compounds, is primarily dictated by the nucleophilicity of the nitrogen atoms. This nucleophilicity is, in turn, governed by the electronic effects of substituents on the benzene ring. These effects can be broadly categorized as either electron-donating or electron-withdrawing.

Electron-Donating Groups (EDGs): Substituents such as alkyl (e.g., -CH₃), and alkoxy (-OCH₃) groups increase the electron density of the aromatic ring through inductive and resonance effects. This enhanced electron density is partially delocalized onto the amino groups, thereby increasing their nucleophilicity and making the diamine more reactive towards electrophiles.

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the aromatic ring. This deactivation of the ring reduces the electron-donating ability of the amino groups, diminishing their nucleophilicity and rendering the diamine less reactive.

The following diagram illustrates the general principle of how substituents modulate the reactivity of the o-phenylenediamine nucleus.

G cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -CH₃, -OCH₃ OPD_EDG Substituted o-Phenylenediamine EDG->OPD_EDG Increases electron density Reactivity_EDG Increased Nucleophilicity (Enhanced Reactivity) OPD_EDG->Reactivity_EDG EWG e.g., -NO₂, -Cl OPD_EWG Substituted o-Phenylenediamine EWG->OPD_EWG Decreases electron density Reactivity_EWG Decreased Nucleophilicity (Reduced Reactivity) OPD_EWG->Reactivity_EWG

Caption: Influence of substituents on o-phenylenediamine reactivity.

Comparative Reactivity in Benzimidazole Synthesis: A Case Study

The synthesis of benzimidazoles via the condensation of o-phenylenediamines with aldehydes is a widely employed transformation and serves as an excellent model for comparing the reactivity of substituted OPDs. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent aromatization.

Quantitative Comparison of Reactivity
o-Phenylenediamine Derivative Substituent Electronic Effect Typical Reaction Time Typical Yield (%) Reference
o-Phenylenediamine-HNeutral2-4 hours85-95[1]
4-Methyl-o-phenylenediamine-CH₃Electron-Donating1-2 hours90-98[2]
4,5-Dimethyl-o-phenylenediamine-CH₃, -CH₃Electron-Donating< 1 hour>95[3]
4-Nitro-o-phenylenediamine-NO₂Electron-Withdrawing6-12 hours70-85[4]

Analysis of the Data:

The data clearly demonstrates the anticipated trend in reactivity. The presence of electron-donating methyl groups in 4-methyl-o-phenylenediamine and 4,5-dimethyl-o-phenylenediamine leads to significantly shorter reaction times and higher yields compared to the unsubstituted o-phenylenediamine. This is a direct consequence of the increased nucleophilicity of the amino groups, which accelerates the initial attack on the aldehyde carbonyl.

Conversely, the strongly electron-withdrawing nitro group in 4-nitro-o-phenylenediamine deactivates the diamine, resulting in substantially longer reaction times and generally lower yields under comparable conditions. The reduced nucleophilicity of the amino groups in 4-nitro-o-phenylenediamine slows down the rate-determining step of the reaction.

Mechanistic Insights: The Role of Substituents in the Reaction Pathway

The effect of substituents can be further understood by examining their influence on the stability of the intermediates and transition states in the reaction mechanism. The Hammett equation provides a quantitative framework for correlating the electronic properties of substituents with reaction rates.[5] For the condensation of substituted anilines (as a proxy for o-phenylenediamines) with carbonyl compounds, a negative rho (ρ) value is typically observed, indicating that electron-donating groups accelerate the reaction by stabilizing the transition state.

The following diagram illustrates the generalized mechanism for benzimidazole formation and highlights the key step influenced by substituents.

G cluster_substituent Substituent Effect OPD Substituted o-Phenylenediamine Intermediate1 Schiff Base Intermediate OPD->Intermediate1 Nucleophilic Attack (Rate-Influencing Step) Aldehyde Aldehyde Aldehyde->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Benzimidazole Substituted Benzimidazole Intermediate2->Benzimidazole Aromatization (-H₂O) EDG EDG (e.g., -CH₃) EDG->OPD Increases Nucleophilicity (Accelerates Attack) EWG EWG (e.g., -NO₂) EWG->OPD Decreases Nucleophilicity (Slows Attack)

References

A Senior Application Scientist's Guide to the Pharmacological Evaluation of Novel Heterocycles Derived from 2,3-Diamino-6-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Discovery and Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of versatile starting materials is a cornerstone of successful drug discovery campaigns. 2,3-Diamino-6-chlorobenzonitrile presents itself as a molecule of significant synthetic potential. Its vicinal diamino groups are primed for cyclization into a variety of fused heterocyclic systems, while the chloro and nitrile functionalities serve as valuable handles for diversification and modulation of physicochemical properties.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the synthesis of a novel library of heterocycles from this promising precursor and outlines a rigorous, multi-tiered pharmacological screening cascade to identify and characterize lead compounds.

The strategic objective is to leverage the inherent chemical reactivity of this compound to generate chemical diversity and subsequently employ a logical, data-driven screening process to uncover compounds with therapeutic potential. This document is structured to provide not just protocols, but the causal reasoning behind experimental choices, empowering researchers to make informed decisions throughout the discovery pipeline.[4][5]

Part I: Synthesis of a Diversified Heterocyclic Library

The ortho-phenylenediamine motif within the starting material is a classic precursor for the synthesis of benzimidazoles and quinoxalines, scaffolds known for a remarkable breadth of pharmacological activities, including anticancer and antimicrobial effects.[6][7] Our strategy will focus on the synthesis of a library of 2-substituted-7-chloro-1H-benzo[d]imidazole-4-carbonitriles via electrophilic cyclization with a panel of diverse aldehydes.

Synthetic Workflow: From Precursor to Library

The core reaction involves the condensation of the diamino precursor with various aromatic and aliphatic aldehydes. This reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization (often via oxidation) to yield the stable benzimidazole ring system. The choice of aldehydes is critical for generating diversity and exploring the structure-activity relationship (SAR).

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_products Products precursor 2,3-Diamino-6- chlorobenzonitrile condensation Condensation & Cyclization precursor->condensation aldehydes Aldehyde Library (R-CHO) aldehydes->condensation library Diversified Benzimidazole Library condensation->library Yields

Caption: General workflow for synthesizing a benzimidazole library.

Experimental Protocol: Synthesis of a Representative Compound (HC-001)

This protocol details the synthesis of 2-(4-hydroxyphenyl)-7-chloro-1H-benzo[d]imidazole-4-carbonitrile (HC-001) as a representative example.

Materials:

  • This compound (1.0 eq)

  • 4-Hydroxybenzaldehyde (1.1 eq)

  • Sodium metabisulfite (Na₂S₂O₅) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of this compound (1.0 g, 5.97 mmol) in DMF (20 mL), add 4-hydroxybenzaldehyde (0.79 g, 6.57 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium metabisulfite (2.27 g, 11.94 mmol) in a single portion.

  • Heat the reaction mixture to 120 °C and stir for 4 hours. Monitor reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water (100 mL).

  • Adjust the pH to ~8-9 with a saturated NaHCO₃ solution. A precipitate will form.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure HC-001.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and LC-MS to confirm structure and purity.

Part II: A Tiered Pharmacological Screening Strategy

A successful screening campaign efficiently identifies promising compounds while minimizing resource expenditure. A tiered or cascaded approach is the industry standard, starting with broad, high-throughput assays and progressing to more complex, specific assays for the most promising hits.[4][8]

Screening Cascade Design

Our strategy is designed to first identify compounds with significant cytotoxic effects against cancer cell lines (Primary Screen), then to begin elucidating their mechanism of action through target-based assays (Secondary Screen), and finally to assess their basic drug-like properties (Tertiary Screen).

ScreeningCascade cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Tertiary Screening start Synthesized Library (HC-n) primary_assay MTT Cytotoxicity Assay (NCI-60 Panel) start->primary_assay primary_decision Identify 'Hits' (IC50 < 10 µM) primary_assay->primary_decision Data secondary_assay In Vitro Kinase Inhibition Assay primary_decision->secondary_assay Active Compounds secondary_decision Confirm Target & Determine Potency (Ki) secondary_assay->secondary_decision Data tertiary_assay Early ADME: PAMPA Permeability secondary_decision->tertiary_assay Potent Hits end Lead Candidate Selection tertiary_assay->end Profiled Leads

Caption: A three-tiered pharmacological screening cascade.

Primary Screening: Cytotoxicity Profiling

Rationale: The MTT assay is a robust, colorimetric method for assessing a cell's metabolic activity, which serves as a proxy for cell viability.[9] It is widely used in drug discovery for initial cytotoxicity screening due to its reliability and suitability for high-throughput formats.[10] By screening against a panel of cancer cell lines (e.g., NCI-60), we can identify compounds with potent anti-proliferative activity and potential cancer-type selectivity.

Experimental Protocol: MTT Assay for Cell Viability [11]

  • Cell Plating: Seed cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized heterocyclic compounds (e.g., from 100 µM to 0.1 nM) in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[9] During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[10][12]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]

  • Data Acquisition: Incubate the plate overnight in a humidified incubator.[9] Measure the absorbance of the formazan product at 570-590 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Comparative Data (Illustrative)

Compound IDA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
HC-0011.23.52.1
HC-0028.915.211.4
HC-003> 50> 50> 50
HC-0040.81.10.9
Doxorubicin0.50.80.6

Part III: Target Deconvolution and Secondary Assays

Rationale: Many quinoxaline and benzimidazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical nodes in cell signaling pathways controlling growth and proliferation.[7] Based on the primary screening results, "hit" compounds (e.g., HC-001, HC-004) would be advanced to a secondary, target-focused assay. An in vitro kinase inhibition assay is a logical next step to test this hypothesis.

SignalingPathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds & Activates Substrate Downstream Substrate Receptor->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Activates Pathway HC_Cmpd Novel Heterocycle (e.g., HC-004) HC_Cmpd->Receptor Inhibits (ATP-Competitive)

Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway.

Secondary Screening: In Vitro Kinase Inhibition

Experimental Protocol: TR-FRET Kinase Assay [13] This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity.

  • Reagent Preparation: Prepare a kinase buffer, a 4x stock of the test compounds (serial dilutions), a 2x solution of the kinase (e.g., EGFR, VEGFR2), and a 2x solution of the substrate peptide and ATP. The ATP concentration should be near the Km for the specific kinase to ensure competitive inhibition can be accurately measured.[13]

  • Kinase Reaction:

    • Add 5 µL of the 4x compound dilution to the wells of a 384-well plate.[13]

    • Add 10 µL of the 2x kinase solution and incubate for 15-30 minutes to allow for inhibitor binding.[13]

    • Initiate the reaction by adding 5 µL of the 2x substrate/ATP solution.[13]

    • Incubate for 60-90 minutes at room temperature.

  • Detection: Stop the reaction by adding a detection solution containing EDTA (to chelate Mg²⁺ and stop the kinase) and a phospho-specific antibody labeled with a fluorescent acceptor.

  • Data Acquisition: After a 60-minute incubation, read the plate on a TR-FRET enabled plate reader. Calculate the ratio of acceptor to donor emission.

  • Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. Plot the signal against inhibitor concentration to determine the IC₅₀, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Comparative Data (Illustrative)

Compound IDEGFR Ki (nM)VEGFR2 Ki (nM)
HC-00185250
HC-0041535
Erlotinib2> 10,000

Part IV: Early ADME-Tox Profiling

Rationale: Poor pharmacokinetic properties are a major cause of failure in drug development. Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties is crucial. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput in vitro model for predicting passive membrane permeability, a key factor in oral absorption.[14][15][16]

Tertiary Screening: PAMPA for Permeability Assessment

Experimental Protocol: PAMPA [14][16][17]

  • Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 10% lecithin in dodecane) to form the artificial membrane.[14]

  • Plate Preparation:

    • Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).

    • Donor Plate: Add solutions of the test compounds (e.g., 50 µM in buffer) to the lipid-coated donor plate.[16]

  • Incubation: Place the donor plate onto the acceptor plate, creating a "sandwich". Incubate this assembly at room temperature for 4-16 hours with gentle shaking.[15]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[15][16]

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - Cₐ/Cₑ₇)] * (Vₐ * Vₐ) / [(Vₐ + Vₐ) * A * t] Where Cₐ is the concentration in the acceptor well, Cₑ₇ is the equilibrium concentration, V is volume, A is the filter area, and t is the incubation time.

Comparative Data (Illustrative)

Compound IDPermeability (Pe, 10⁻⁶ cm/s)Predicted Absorption
HC-0010.8Low
HC-0045.2High
Propranolol15.1High (Control)
Atenolol0.2Low (Control)

Conclusion and Future Directions

This guide outlines a systematic approach for the synthesis and pharmacological evaluation of novel heterocycles derived from this compound. By following a tiered screening cascade, researchers can efficiently move from a diverse chemical library to a set of profiled lead candidates.

Based on the illustrative data, compound HC-004 emerges as a promising lead. It demonstrates potent, broad-spectrum anti-proliferative activity, inhibits key oncogenic kinases at nanomolar concentrations, and exhibits high predicted membrane permeability.

Next steps for a compound like HC-004 would involve:

  • Lead Optimization: Synthesizing analogues to improve potency and selectivity and to explore the structure-activity relationship (SAR) further.

  • Expanded Profiling: Conducting broader kinase selectivity screening and assessing other ADME properties like metabolic stability and plasma protein binding.

  • In Vivo Efficacy Studies: Evaluating the compound in animal models of cancer to establish a correlation between in vitro activity and in vivo therapeutic effect.

This structured, data-driven methodology provides a robust and efficient pathway for translating the synthetic potential of a versatile starting material into tangible therapeutic candidates.

References

A Researcher's Guide to the In Vitro Evaluation of Novel 2,3-Diamino-6-chlorobenzonitrile Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Benzonitrile Scaffold

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous in vitro evaluation. This guide provides a comprehensive framework for assessing the biological activity of a promising, yet underexplored, class of compounds: 2,3-Diamino-6-chlorobenzonitrile derivatives .

The benzonitrile moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The presence of vicinal diamino groups on the phenyl ring, as in our hypothetical series, offers a versatile platform for generating structural diversity and engaging with biological targets. Literature on related aminobenzonitrile and quinazoline derivatives suggests a strong propensity for these structures to act as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][2][3] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Therefore, a primary hypothesis for our this compound derivatives is their potential to inhibit key oncogenic kinases.

This guide will provide a step-by-step, in-depth evaluation strategy, not just listing protocols but explaining the scientific rationale behind each experimental choice. We will cover initial cytotoxicity screening to identify active compounds, followed by targeted biochemical assays to elucidate their mechanism of action as kinase inhibitors. By comparing our hypothetical derivatives to established standard-of-care anticancer drugs, we can benchmark their potency and potential for further development.

Phase 1: Foundational Cytotoxicity Screening

The initial step in evaluating any potential anticancer compound is to determine its ability to inhibit the growth of cancer cells. This is typically achieved through cytotoxicity assays, which measure the concentration-dependent effect of a compound on cell viability.[4]

Rationale for Assay Selection

We will employ two robust and widely used colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and the Sulforhodamine B (SRB) assays.[4][5]

  • The MTT assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantitative measure of cell viability.[6][7]

  • The SRB assay , on the other hand, measures total cellular protein content, which is an indicator of cell number.[5]

Using both assays provides a more comprehensive picture of a compound's effect. A discrepancy between MTT and SRB results might suggest that a compound affects cellular metabolism without directly causing cell death, an important mechanistic clue.

Experimental Workflow: A Self-Validating System

The following workflow is designed to ensure data integrity and reproducibility.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Acquisition cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture & Maintenance seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with Serial Dilutions seeding->treatment compound_prep Test Compound Stock Solution Prep. compound_prep->treatment incubation Incubation (e.g., 48, 72 hours) treatment->incubation assay_proc Assay Procedure (MTT or SRB) incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance viability_calc Calculation of % Cell Viability absorbance->viability_calc ic50_calc IC50 Value Determination viability_calc->ic50_calc

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Experimental Protocols

Cell Lines and Culture: A panel of human cancer cell lines should be selected to represent different cancer types. For instance:

  • A549 (Lung Carcinoma): A common model for lung cancer.

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer model.

  • MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer model, often more aggressive.

  • HCT116 (Colon Carcinoma): A standard model for colorectal cancer.

Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]

  • Compound Treatment: The following day, treat the cells with serial dilutions of the this compound derivatives (e.g., from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[4]

  • Incubation: Incubate the plates for 48 or 72 hours.[4]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4][6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value by plotting a dose-response curve.

SRB Assay Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[4]

  • Washing: Wash the plates five times with water and allow them to air-dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.[5]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air-dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[4]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Data Presentation and Comparison

The IC50 values for the hypothetical this compound derivatives (DCB-1 to DCB-3) should be tabulated for clear comparison against standard anticancer drugs.

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)HCT116 IC50 (µM)
DCB-1 8.512.37.910.1
DCB-2 1.22.50.91.8
DCB-3 > 50> 50> 50> 50
Doxorubicin > 20[9]2.5[9]--
Cisplatin 6.59 (72h)[9]---
Paclitaxel 10 - 50 (nM)[9]2.5 - 15 (nM)[9]5 - 20 (nM)[9]-

Note: The data for DCB-1, DCB-2, and DCB-3 are hypothetical for illustrative purposes.

From this initial screen, compounds with potent cytotoxic activity (e.g., DCB-2) would be prioritized for further mechanistic studies.

Phase 2: Target Identification and Mechanistic Elucidation - Kinase Inhibition Assays

Based on the structural alerts from related aminobenzonitrile compounds, a logical next step is to investigate the kinase inhibitory potential of the active derivatives.[1][2][3] We will focus on a few key kinases that are frequently dysregulated in the cancer types represented by our cell line panel.

Rationale for Kinase Target Selection
  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in lung and breast cancers.[10]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.[11]

  • Src (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase involved in cell proliferation, migration, and survival. Its activity is often elevated in breast and colon cancers.

Biochemical Kinase Assay Workflow

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis inhibitor_prep Serial Dilution of Test Inhibitor (DCB-2) plate_setup Plate Inhibitor & Enzyme in 384-well Plate inhibitor_prep->plate_setup enzyme_prep Prepare Kinase Enzyme (EGFR, VEGFR2, Src) enzyme_prep->plate_setup substrate_prep Prepare Substrate/ATP Mix reaction_start Initiate Reaction with Substrate/ATP Mix substrate_prep->reaction_start plate_setup->reaction_start incubation Incubate at 30°C (e.g., 60 minutes) reaction_start->incubation stop_reaction Stop Reaction & Deplete Remaining ATP incubation->stop_reaction signal_gen Add Detection Reagent (Luminescent Signal) stop_reaction->signal_gen luminescence Measure Luminescence signal_gen->luminescence inhibition_calc Calculate % Inhibition luminescence->inhibition_calc ic50_calc Determine IC50 Value inhibition_calc->ic50_calc

Caption: Workflow for a luminescence-based kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction. The signal is inversely proportional to kinase inhibition.

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., DCB-2) in kinase buffer. Prepare solutions of the recombinant kinase (e.g., EGFR, VEGFR2, or Src), the specific peptide substrate, and ATP.

  • Plate Setup: In a 384-well white plate, add 1 µL of the serially diluted inhibitor or vehicle control (DMSO).

  • Enzyme Addition: Add 2 µL of the appropriate kinase enzyme solution to the wells.

  • Reaction Initiation: Start the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP (at a concentration close to its Km for the specific enzyme).

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Illustrative Kinase Signaling Pathway

To provide context for the selected targets, the following diagram illustrates a simplified view of the EGFR signaling pathway, a common target for kinase inhibitors.

G cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cell_Responses Proliferation, Survival, Angiogenesis Transcription->Cell_Responses Leads to EGF EGF (Ligand) EGF->EGFR Binds & Activates DCB_derivative This compound Derivative (e.g., DCB-2) DCB_derivative->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and potential point of inhibition.

Comparative Data for Kinase Inhibition

The results of the kinase assays will reveal the potency and selectivity of the lead compound.

Kinase TargetDCB-2 IC50 (nM)Sunitinib IC50 (nM) (VEGFR2/Src inhibitor)Erlotinib IC50 (nM) (EGFR inhibitor)
EGFR 85> 10,0002.83
VEGFR2 252> 10,000
Src 15016> 10,000

Note: The data for DCB-2 are hypothetical for illustrative purposes. Sunitinib and Erlotinib are used as examples of relevant competitor compounds.

This hypothetical data suggests that DCB-2 is a potent inhibitor of VEGFR2 and a moderate inhibitor of EGFR and Src, indicating a potential multi-targeted kinase inhibitor profile.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the initial in vitro evaluation of novel this compound derivatives. By progressing from broad cytotoxicity screening to specific, mechanism-of-action-based kinase assays, researchers can efficiently identify promising lead compounds. The hypothetical derivative, DCB-2, demonstrated potent anticancer activity in cell-based assays and a multi-targeted kinase inhibition profile in biochemical assays.

The self-validating nature of the described protocols, including the use of multiple assay types and appropriate controls, ensures the generation of trustworthy and high-quality data. This foundational in vitro characterization is a critical step, providing the necessary evidence to justify further preclinical development, including cell-based pathway analysis (e.g., Western blotting to confirm inhibition of downstream signaling), selectivity profiling against a broader kinase panel, and eventual in vivo efficacy studies.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2,3-Diamino-6-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,3-Diamino-6-chlorobenzonitrile, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and an understanding of the compound's chemical nature.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound is classified with the signal word "Warning" and is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times. This includes, but is not limited to, nitrile gloves, safety goggles or a face shield, and a lab coat. All handling of the solid compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]

Key Chemical Properties for Disposal Consideration

A summary of the key physical and chemical properties of this compound relevant to its safe disposal is provided in the table below.

PropertyValueSource
Chemical Formula C₇H₆ClN₃[3][4]
Molecular Weight 167.6 g/mol [3][4]
Appearance Gray to brown solid[3]
Solubility Low solubility in water. Soluble in some polar organic solvents like DMSO and DMF.[4]
Stability Stable under normal conditions. Can react with strong oxidizing or reducing agents. Should be separated from oxidizing agents, acids, and bases.[4]
Storage Store under inert gas (nitrogen or Argon) at 2–8 °C in a tightly closed container.[3]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is recognizing its identity as a chlorinated organic compound . This classification dictates its segregation into a specific hazardous waste stream to prevent contamination of non-halogenated solvent waste, which is often recycled or disposed of through less stringent and less expensive methods.[5][6]

Waste Segregation: The Cardinal Rule

Proper segregation is the most critical step in the disposal process. A decision-making workflow for waste segregation is illustrated in the diagram below.

Caption: Decision workflow for segregating this compound waste.

Disposal of Solid this compound

This procedure applies to unused, expired, or contaminated solid this compound.

  • Container Selection: Choose a designated, leak-proof, and clearly labeled "Halogenated Solid Waste" container. This container must be compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste.

    • The date the waste was first added.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant).

  • Transfer: Carefully transfer the solid waste into the designated container inside a chemical fume hood. Avoid creating dust.[2]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area should be away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

  • Pickup: Arrange for a hazardous waste pickup with your institution's Environmental Health and Safety (EHS) department.

Disposal of Contaminated Lab Supplies

Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound must also be disposed of as hazardous waste.

  • Collection: Place all contaminated solid waste into a designated "Halogenated Solid Waste" container. Heavily contaminated items should be double-bagged in clear polyethylene bags before being placed in the container.[7]

  • Labeling and Storage: Follow the same labeling and storage procedures as for the pure solid compound.

  • Sharps: Contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container that is also labeled as "Halogenated Waste."

Disposal of Solutions Containing this compound

If you have prepared solutions of this compound, these must be disposed of as halogenated liquid waste.

  • Container Selection: Use a designated, leak-proof "Halogenated Liquid Waste" container with a screw-top cap.

  • Segregation: Do not mix this waste with non-halogenated organic solvents.

  • Labeling: Label the container clearly with "Hazardous Waste," the full chemical name, and the solvent used.

  • Storage and Pickup: Store in the SAA and arrange for pickup through your EHS department.

Decontamination Procedures

Thorough decontamination of laboratory surfaces and equipment is essential to prevent cross-contamination and accidental exposure.

Surface Decontamination

For routine cleaning of benchtops and fume hood surfaces where this compound has been handled:

  • Preparation: Don appropriate PPE.

  • Initial Cleaning: Remove any visible solid residue with a disposable tool (e.g., spatula) and dispose of it as halogenated solid waste.

  • Disinfection: Wipe the surface with a 1:10 dilution of household bleach (sodium hypochlorite) solution, allowing for a contact time of at least 10-30 minutes.[8][9] Chlorine compounds are effective against a wide range of organic materials.[8]

  • Rinsing: After the required contact time, wipe the surface with a cloth dampened with water to remove any bleach residue, which can be corrosive.[8]

  • Final Wipe: Dry the surface with a clean paper towel.

Glassware and Equipment Decontamination
  • Initial Rinse: Rinse glassware and equipment with a suitable organic solvent in which this compound is soluble (e.g., DMSO, DMF) to remove the bulk of the compound. This rinseate must be collected and disposed of as halogenated liquid waste.

  • Washing: Wash the glassware with soap and water.

  • Final Rinse: Rinse thoroughly with deionized water.

Spill Response

In the event of a spill:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Containment: For a solid spill, carefully sweep or scoop up the material, avoiding dust generation, and place it in a labeled "Halogenated Solid Waste" container.[1]

  • Decontamination: Decontaminate the spill area as described in the surface decontamination procedure.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Diamino-6-chlorobenzonitrile
Reactant of Route 2
Reactant of Route 2
2,3-Diamino-6-chlorobenzonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.